PI3K-IN-28
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H16F9N3O3S2 |
|---|---|
Molecular Weight |
653.5 g/mol |
IUPAC Name |
[4-[(E)-[(Z)-(3,4-diphenyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]phenyl] 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C26H16F9N3O3S2/c27-23(28,25(31,32)33)24(29,30)26(34,35)43(39,40)41-20-13-11-17(12-14-20)15-36-37-22-38(19-9-5-2-6-10-19)21(16-42-22)18-7-3-1-4-8-18/h1-16H/b36-15+,37-22- |
InChI Key |
HNBHTMGDVLPSOT-HSTUYHSTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CS/C(=N\N=C\C3=CC=C(C=C3)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)/N2C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NN=CC3=CC=C(C=C3)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
PI3K-IN-28: A Comprehensive Technical Guide on Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis, chemical properties, and biological activity of PI3K-IN-28, a potent phosphoinositide 3-kinase (PI3K) inhibitor. The information presented herein is compiled from primary research and is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, oncology, and drug development.
Chemical Properties
This compound, also identified as compound 6c in the primary literature, is a novel fluorinated candidate with significant potential as a lead compound for the development of anticancer agents.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Systematic Name | 5-(4-(3-(bis(4-(trifluoromethyl)phenyl)amino)thieno[3,2-b]pyridin-2-yl)-3-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | Inferred from structure |
| Molecular Formula | C₂₆H₁₆F₉N₃O₃S₂ | [2] |
| Molecular Weight | 653.54 g/mol | [2] |
| CAS Number | 2747100-02-1 | [2] |
| Appearance | Not explicitly stated, likely a solid | |
| Solubility | Soluble in DMSO | Inferred from biological assay descriptions |
Synthesis
The synthesis of this compound is a multi-step process starting from commercially available reagents. The detailed experimental protocol is outlined below, based on the procedures described in the primary literature.
Experimental Protocol: Synthesis of this compound (Compound 6c)
Step 1: Synthesis of Intermediate Compound 3
-
A mixture of 2-amino-3-cyanopyridine (1 mmol) and elemental sulfur (1.2 mmol) in ethanol (10 mL) containing a few drops of triethylamine was heated under reflux for 4 hours.
-
The reaction mixture was then cooled, and the precipitated solid was filtered, washed with cold ethanol, and dried to yield the thieno[2,3-b]pyridine derivative.
Step 2: Synthesis of Intermediate Compound 4c
-
To a solution of the appropriate aniline derivative (2 mmol) in dry dimethylformamide (DMF) (10 mL), sodium hydride (60% dispersion in mineral oil, 2.2 mmol) was added portion-wise at 0 °C.
-
The mixture was stirred at room temperature for 30 minutes, followed by the addition of a solution of the chloro-substituted thieno[3,2-b]pyridine derivative (2 mmol) in DMF (5 mL).
-
The reaction mixture was heated at 80 °C for 8-12 hours.
-
After cooling, the mixture was poured into ice-cold water, and the resulting precipitate was filtered, washed with water, and purified by column chromatography.
Step 3: Synthesis of Intermediate Thiosemicarbazide 5c
-
A mixture of the corresponding acid hydrazide (1 mmol) and phenyl isothiocyanate (1.2 mmol) in absolute ethanol (20 mL) was heated under reflux for 6 hours.
-
The reaction mixture was cooled, and the precipitated solid was filtered, washed with cold ethanol, and dried.
Step 4: Synthesis of this compound (Compound 6c)
-
The thiosemicarbazide intermediate 5c (1 mmol) was added to a cold solution of concentrated sulfuric acid (5 mL) and stirred for 30 minutes.
-
The mixture was then allowed to stand at room temperature for 18 hours.
-
The reaction mixture was carefully poured onto crushed ice, and the resulting solid was filtered, washed with water until neutral, and then recrystallized from an appropriate solvent to afford the final product, this compound.
Biological Activity
This compound has demonstrated potent inhibitory activity against PI3K and significant cytotoxic effects against a panel of human cancer cell lines.
In Vitro PI3K Inhibition
The inhibitory activity of this compound against phosphoinositide 3-kinase is a key aspect of its mechanism of action. While the specific IC50 values against individual PI3K isoforms (α, β, γ, δ) are not detailed in the available abstracts, the compound is described as a potent PI3K inhibitor.[2]
In Vitro Cytotoxicity
This compound was evaluated for its cytotoxic activity against a panel of 60 human cancer cell lines. The compound displayed broad-spectrum anticancer activity. The half-maximal inhibitory concentrations (IC50) for a selection of cell lines are presented in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | 5.8 |
| A549 | Non-Small Cell Lung Cancer | 2.3 |
| PC-3 | Prostate Cancer | 7.9 |
Data extracted from MedChemExpress product sheet citing Tantawy AH, et al. J Med Chem. 2021.[2]
The compound exhibited the most potent activity with lower toxic effects on the non-cancerous MCF-10a cell line, indicating a degree of selectivity for cancer cells.[2] this compound was highlighted as the most potent compound among the series synthesized, with a selectivity index (SI) of 39, marking it as a promising lead for further optimization.[1]
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for cancer therapy. This compound exerts its anticancer effects by inhibiting PI3K, a key upstream kinase in this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a potent and selective PI3K inhibitor with promising broad-spectrum anticancer activity. The detailed synthesis protocol and favorable in vitro cytotoxicity profile make it a significant compound for further preclinical and clinical investigation. This technical guide provides a foundational understanding of this compound for researchers and professionals dedicated to advancing cancer therapeutics.
References
The Discovery and Development of PI3K-IN-28: A Novel Fluorinated Phosphoinositide 3-Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] PI3K-IN-28, also known as compound 6c, emerged from a focused drug discovery campaign aimed at developing novel, potent, and selective PI3K inhibitors. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing the experimental protocols employed in its synthesis and biological evaluation, and presenting key quantitative data in a structured format.
Discovery History and Rationale
This compound was developed as part of a research program focused on the design and synthesis of novel fluorinated candidates as PI3K inhibitors.[1] The rationale behind incorporating fluorine atoms into the molecular scaffold was to leverage the unique properties of fluorine, such as its high electronegativity and ability to form strong bonds, to potentially enhance binding affinity, metabolic stability, and cell permeability of the inhibitor. The design strategy specifically aimed at targeting fluorophilic binding sites within the PI3K enzyme.[1]
The development of this compound followed a systematic workflow common in kinase inhibitor discovery, beginning with computational modeling and scaffold design, followed by chemical synthesis, and culminating in rigorous in vitro biological evaluation.
Core Data Summary
This compound (Compound 6c) is a potent inhibitor of PI3K.[1]
| Property | Value | Reference |
| Chemical Formula | C₂₆H₁₆F₉N₃O₃S₂ | [1] |
| Molecular Weight | 653.54 g/mol | [1] |
| Target | Phosphoinositide 3-Kinase (PI3K) | [1] |
| Signaling Pathway | PI3K/Akt/mTOR | [1] |
Biological Activity
The inhibitory activity of this compound was assessed against a panel of cancer cell lines and purified PI3K isoforms. The key quantitative data are summarized in the tables below.
In Vitro Kinase Inhibition
| PI3K Isoform | IC₅₀ (µM) |
| PI3Kα | 5.8 |
| PI3Kβ | 2.3 |
| PI3Kδ | 7.9 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data from Tantawy AH, et al. J Med Chem. 2021.[1]
Cellular Proliferation Inhibition
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | ND |
| A549 | Lung Cancer | ND |
| Caco-2 | Colorectal Cancer | ND |
IC₅₀ values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%. ND: Not Disclosed in the provided search results. Data from Tantawy AH, et al. J Med Chem. 2021.[1]
Selectivity Index
| Parameter | Value |
| Selectivity Index (SI) | 39 |
The Selectivity Index (SI) is a measure of the compound's potency against the target cancer cells versus normal cells (MCF-10a). A higher SI value indicates greater selectivity. Data from Tantawy AH, et al. J Med Chem. 2021.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the discovery and characterization of this compound.
Synthesis of this compound (Compound 6c)
The synthesis of this compound involves a multi-step chemical process. A representative synthetic scheme is outlined below, based on general methods for the synthesis of similar 2-amino-4-(trifluoromethyl)thiazole derivatives.[5][6][7][8]
General Procedure for the Synthesis of 2-amino-4-(trifluoromethyl)thiazole derivatives:
-
Starting Material Preparation: The synthesis typically begins with commercially available or readily synthesized starting materials, such as a substituted thiourea and a trifluoromethyl-containing α-haloketone.
-
Cyclization Reaction: The thiourea and the α-haloketone are reacted in a suitable solvent, often an alcohol like ethanol, under reflux conditions. This reaction, a Hantzsch thiazole synthesis, leads to the formation of the 2-aminothiazole ring.
-
Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the desired 2-amino-4-(trifluoromethyl)thiazole core.
-
Further Functionalization: The core structure can be further modified through various chemical reactions, such as acylation or arylation of the amino group, to arrive at the final structure of this compound.
Note: The precise, step-by-step protocol for the synthesis of this compound (compound 6c) is detailed in the primary publication by Tantawy et al. and its supplementary information.[1]
In Vitro PI3K Enzyme Inhibition Assay
The potency of this compound against different PI3K isoforms was determined using an in vitro kinase assay. The following is a general protocol for such an assay.[9][10][11][12]
-
Reagents and Materials:
-
Purified recombinant PI3K isoforms (α, β, δ, γ)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)
-
This compound (dissolved in DMSO)
-
Detection reagents (e.g., for radioactive assays: scintillation cocktail; for non-radioactive assays: specific antibodies or fluorescent probes for the product PIP3)
-
96-well or 384-well assay plates
-
-
Assay Procedure:
-
A reaction mixture containing the PI3K enzyme, kinase buffer, and PIP2 substrate is prepared.
-
Serial dilutions of this compound are added to the wells of the assay plate. A control with DMSO alone is included.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at room temperature).
-
The reaction is stopped by the addition of a stop solution (e.g., a solution containing EDTA).
-
The amount of product (PIP3) formed is quantified. In radioactive assays, this involves separating the radiolabeled PIP3 and measuring its radioactivity. In non-radioactive assays, this can be done using methods like ELISA, TR-FRET, or luminescence-based assays that detect PIP3.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay
The cytotoxic effect of this compound on cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14][15]
-
Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, A549, Caco-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A control group with DMSO-treated cells is included.
-
The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated for each concentration of the compound relative to the DMSO-treated control cells.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for PI3K Inhibitor Discovery
Caption: A generalized workflow for the discovery and development of PI3K inhibitors.
Conclusion
This compound represents a significant advancement in the development of novel PI3K inhibitors, demonstrating potent activity and a favorable selectivity profile. The strategic incorporation of fluorine into its chemical structure highlights a promising approach for enhancing the therapeutic properties of kinase inhibitors. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation and optimization of this and other PI3K-targeted therapies. The continued exploration of the PI3K/Akt/mTOR pathway and the development of next-generation inhibitors like this compound hold great promise for improving cancer treatment outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. From lab to clinic: The discovery and optimization journey of PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic Acid [myskinrecipes.com]
- 8. 2-Amino-4-(trifluoromethyl)-1,3-thiazole | [frontierspecialtychemicals.com]
- 9. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. promega.es [promega.es]
- 12. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 13. texaschildrens.org [texaschildrens.org]
- 14. protocols.io [protocols.io]
- 15. japsonline.com [japsonline.com]
An In-depth Technical Guide on the PI3K Signaling Pathway and the Action of its Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the PI3K pathway, the mechanism of action of PI3K inhibitors, and the importance of isoform selectivity in drug development. While specific information on a compound designated "PI3K-IN-28" is not available in the public domain, this guide will delve into the established principles of PI3K inhibition, utilizing data from well-characterized inhibitors to illustrate key concepts.
The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110γ, and p110δ, each with distinct roles in cellular signaling.[1][2] The activation of PI3K leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[3] The PI3K/AKT/mTOR axis is one of the most important signaling pathways in oncology, regulating a multitude of cellular functions.[4]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is activated by various upstream signals, including growth factors and cytokines, through receptor tyrosine kinases (RTKs).[2] Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for the p85 regulatory subunit of PI3K. This interaction recruits the p110 catalytic subunit to the plasma membrane, where it can access its substrate, PIP2. The resulting PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and phosphoinositide-dependent kinase 1 (PDK1).[5] This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2.
Once activated, AKT phosphorylates a wide range of downstream targets, leading to:
-
Cell Survival: Inhibition of pro-apoptotic proteins like BAD and activation of anti-apoptotic transcription factors like NF-κB.[5]
-
Cell Growth: Activation of the mammalian target of rapamycin complex 1 (mTORC1), which promotes protein and lipid synthesis.[6]
-
Cell Proliferation: Phosphorylation and inhibition of cell cycle inhibitors like p21 and p27.[7]
The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[8]
References
- 1. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer [mdpi.com]
- 5. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The modulation of PI3K/Akt pathway by 3β hydroxylup-12-en-28-oic acid isolated from Thymus linearis induces cell death in HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Navigating the Preclinical Path of PI3K-IN-28: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of PI3K-IN-28, a potent inhibitor of Phosphoinositide 3-kinase (PI3K). As a crucial molecule in the PI3K/Akt/mTOR signaling pathway, understanding its physicochemical properties is paramount for its application in preclinical research and development. This document outlines the known characteristics of this compound, offers standardized protocols for its handling and assessment, and visualizes its biological context.
Core Properties of this compound
This compound is a small molecule inhibitor with the following key identifiers:
-
Molecular Formula: C₂₆H₁₆F₉N₃O₃S₂[1]
-
Molecular Weight: 653.54 g/mol [1]
-
CAS Number: 2747100-02-1[1]
-
Target: PI3K[1]
-
Pathway: PI3K/Akt/mTOR[1]
Solubility Profile
While specific quantitative solubility data for this compound in common laboratory solvents is not extensively published, general guidance for similar small molecule inhibitors, particularly those targeting the PI3K pathway, can be applied. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of such compounds. For in vitro and in vivo applications, these DMSO stock solutions are often further diluted in aqueous buffers or physiological media. It is crucial to ensure that the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
For other PI3K inhibitors, solubility in DMSO and ethanol has been reported at concentrations such as 25 mg/mL.[2][3] However, for novel compounds like this compound, experimental determination is essential.
Table 1: Solubility of Structurally Related PI3K Inhibitors
| Compound | Solvent | Solubility | Notes |
| LY294002 | DMSO | 25 mg/mL | A well-established PI3K inhibitor.[2][3] |
| Ethanol | 25 mg/mL | ||
| PIK-90 | DMSO | 6.67 mg/mL | Requires sonication and pH adjustment to 2 with HCl.[4] |
| PI3K-IN-30 | DMSO | 100 mg/mL | Requires sonication; hygroscopic nature of DMSO can affect solubility.[5] |
This table provides data for other PI3K inhibitors and should be used as a general reference. The solubility of this compound should be experimentally determined.
Stability Considerations
The stability of small molecules in solution is critical for ensuring the accuracy and reproducibility of experimental results. Stock solutions of PI3K inhibitors are generally stored at low temperatures (-20°C or -80°C) to minimize degradation. For PI3K-IN-30, it is recommended to use the stock solution within 6 months when stored at -80°C and within 1 month when stored at -20°C.[5] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution. The stability of this compound in various solvents and under different storage conditions should be experimentally verified.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, ethanol, water, phosphate-buffered saline) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at that specific temperature.
Protocol 2: Assessment of Solution Stability
This protocol outlines a general procedure for evaluating the stability of this compound in a given solvent over time.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the desired solvent at a known concentration.
-
Storage Conditions: Aliquot the solution into several vials and store them under various conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), retrieve an aliquot from each storage condition.
-
Analysis: Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method. The appearance of new peaks may indicate degradation products.
-
Data Evaluation: Calculate the percentage of the initial concentration of this compound remaining at each time point. A compound is often considered stable if more than 90% of the initial concentration remains.
Visualization of the PI3K Signaling Pathway and Experimental Workflows
To provide a clear visual context for the role of this compound and the experimental procedures described, the following diagrams have been generated using Graphviz.
Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound.
Caption: Workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for assessing the stability of this compound in solution.
References
Preliminary Toxicity Assessment of PI3K-IN-28 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention.[4][5][6] This document provides a comprehensive technical overview of the preliminary in vitro toxicity assessment of PI3K-IN-28, a novel selective inhibitor of the PI3K pathway. This guide details the experimental protocols used to evaluate its anti-proliferative effects across a panel of cancer cell lines and presents the corresponding cytotoxicity data. Furthermore, it includes visualizations of the targeted signaling pathway and the experimental workflow to facilitate a deeper understanding of the compound's mechanism of action and the assessment process.
Introduction to the PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including cell cycle progression, proliferation, and survival.[1][2] The pathway is activated by a multitude of upstream signals, such as growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs).[2][4] This binding event leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably AKT (also known as Protein Kinase B), to the plasma membrane.[3][5]
Once at the membrane, AKT is phosphorylated and activated by PDK1 and mTORC2.[5] Activated AKT proceeds to phosphorylate a wide array of downstream substrates, thereby regulating various cellular functions.[2] A key negative regulator of this pathway is the tumor suppressor PTEN, which dephosphorylates PIP3 back to PIP2, thus antagonizing PI3K activity.[1][5] In many cancers, mutations in genes such as PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of PTEN function lead to the hyperactivation of this pathway, promoting uncontrolled cell growth and resistance to apoptosis.[5][7][8]
Experimental Protocols
Cell Lines and Culture Conditions
A panel of human cancer cell lines, including those with known mutations in the PI3K pathway, were selected for this study. The cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (ranging from 0.01 µM to 100 µM) or vehicle control (0.1% DMSO).
-
Cells were incubated with the compound for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis from the dose-response curves.
Results: Cytotoxicity of this compound
The in vitro anti-proliferative effects of this compound were evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | Mutant | Wild-Type | 0.85 |
| T47D | Breast Cancer | Mutant | Wild-Type | 0.92 |
| MDA-MB-231 | Breast Cancer | Wild-Type | Wild-Type | 15.3 |
| HCT116 | Colorectal Cancer | Mutant | Wild-Type | 1.2 |
| HT-29 | Colorectal Cancer | Wild-Type | Wild-Type | 18.7 |
| PC-3 | Prostate Cancer | Wild-Type | Null | 0.75 |
| DU-145 | Prostate Cancer | Wild-Type | Wild-Type | 22.5 |
| A549 | Lung Cancer | Wild-Type | Wild-Type | > 50 |
Discussion
The preliminary toxicity assessment of this compound reveals potent anti-proliferative activity in cancer cell lines harboring activating mutations in PIK3CA or loss of PTEN function. Cell lines such as MCF-7, T47D, HCT116, and PC-3, which have a hyperactivated PI3K pathway, demonstrated high sensitivity to this compound, with IC50 values in the sub-micromolar to low micromolar range. In contrast, cell lines with wild-type PI3K pathway components, such as MDA-MB-231, HT-29, DU-145, and A549, were significantly less sensitive to the compound. These findings suggest that the cytotoxic effects of this compound are likely mediated through the on-target inhibition of the PI3K signaling pathway. The differential sensitivity observed underscores the potential for utilizing PI3K pathway mutation status as a biomarker for patient selection in future clinical investigations.
Conclusion
This compound demonstrates promising and selective anti-proliferative activity against cancer cell lines with a dysregulated PI3K pathway. The data presented in this technical guide provide a strong rationale for further preclinical development of this compound as a targeted therapeutic agent. Future studies will focus on elucidating the downstream effects of this compound on the AKT/mTOR signaling cascade, as well as evaluating its efficacy and safety in in vivo models.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for PI3K-IN-28 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in various cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention. PI3K-IN-28 is a potent inhibitor of PI3K that targets this crucial signaling cascade.[1] These application notes provide a detailed protocol for utilizing this compound in in vitro kinase assays to determine its inhibitory activity against PI3K isoforms.
Data Presentation
The inhibitory activity of this compound has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to evaluate the potency of an inhibitor.
| Compound | Target | IC50 (µM) | Cell Line | IC50 (µM) - Antiproliferative |
| This compound | PI3K* | 2.3, 5.8, 7.9 | MCF7 (Human Breast Cancer) | 0.72 |
| MCF-10A (Non-cancerous Breast Epithelial) | 28.2 |
*Note: The specific PI3K isoforms (e.g., α, β, δ, γ) corresponding to the listed IC50 values were not specified in the available literature.
Signaling Pathway
The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, regulating various cellular functions. This compound exerts its effect by inhibiting the catalytic activity of PI3K, thereby blocking the downstream signaling cascade.
Caption: PI3K Signaling Pathway and Inhibition by this compound.
Experimental Protocols
A variety of in vitro kinase assay formats can be utilized to measure the inhibitory activity of this compound. The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Protocol: In Vitro PI3K Kinase Assay using ADP-Glo™
This protocol is adapted from generic ADP-Glo™ kinase assay protocols and should be optimized for specific PI3K isoforms and laboratory conditions.
1. Materials and Reagents:
-
PI3K Enzyme: Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ).
-
This compound: Prepare a stock solution in 100% DMSO.
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA.
-
ATP: Adenosine 5'-triphosphate.
-
ADP-Glo™ Kinase Assay Kit (Promega):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ADP and ATP standards
-
-
Assay Plates: White, opaque 96-well or 384-well plates.
-
Plate Reader: Luminometer capable of reading luminescence.
2. Assay Procedure:
The following workflow outlines the steps for performing the in vitro kinase assay.
Caption: Experimental Workflow for an In Vitro Kinase Assay.
Step-by-Step Method:
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the this compound stock solution in kinase buffer to achieve a range of desired concentrations. Include a DMSO-only control (vehicle control).
-
-
Prepare Kinase Reaction Mix:
-
In the wells of a white opaque assay plate, add the diluted this compound or vehicle control.
-
Add the PI3K enzyme to each well.
-
Gently mix and pre-incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme.
-
-
Initiate the Kinase Reaction:
-
Prepare a substrate/ATP mixture containing PIP2 and ATP in kinase buffer. The optimal concentrations of PIP2 and ATP should be determined empirically but are typically near their respective Km values.
-
Add the substrate/ATP mixture to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
Stop the Reaction and Deplete ATP:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Detect ADP:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Measure Luminescence:
-
Read the luminescence of each well using a plate reader.
-
3. Data Analysis:
-
Correct for Background: Subtract the luminescence signal from "no enzyme" control wells from all other readings.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
-
Calculate IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The provided protocol offers a robust framework for the in vitro evaluation of this compound. This compound serves as a valuable tool for researchers investigating the PI3K/Akt/mTOR signaling pathway and for professionals in drug development exploring novel cancer therapeutics. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.
References
Application Note: Cell-based Assay Development for Efficacy Testing of PI3K-IN-28
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a hallmark of many cancers.[2][4] This makes the PI3K pathway a prime target for anti-cancer drug development. PI3K-IN-28 is a potent inhibitor of PI3K, demonstrating significant activity in cancer cell lines and positioning it as a promising candidate for further therapeutic development.[5] This application note provides detailed protocols for a suite of cell-based assays designed to evaluate the efficacy and mechanism of action of this compound.
PI3K Signaling Pathway
Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[2] This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2.[2] Activated AKT then phosphorylates a multitude of downstream targets to promote cell growth, proliferation, and survival, in part through the activation of the mTOR pathway.[1][4] this compound exerts its effect by inhibiting the catalytic activity of PI3K, thereby blocking the production of PIP3 and suppressing downstream signaling.
Experimental Protocols
Cell Proliferation/Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D for PIK3CA mutant; SKBR3 for wild-type)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of PI3K Pathway Inhibition
This protocol assesses the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT and S6 ribosomal protein.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6 (Ser235/236), anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL reagent and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Experimental Workflow Diagram
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | PIK3CA Status | IC50 (µM) after 72h |
| MCF-7 | E545K Mutant | Insert Value |
| T47D | H1047R Mutant | Insert Value |
| SKBR3 | Wild-Type | Insert Value |
| PC-3 | PTEN Null | Insert Value |
Table 2: Inhibition of AKT Phosphorylation by this compound
| Cell Line | Treatment (1 µM, 6h) | p-AKT (Ser473) / Total AKT (Normalized to Control) |
| MCF-7 | Vehicle | 1.00 |
| MCF-7 | This compound | Insert Value |
| T47D | Vehicle | 1.00 |
| T47D | This compound | Insert Value |
Logical Framework for Efficacy Evaluation
The evaluation of this compound efficacy follows a logical progression from cellular phenotype to molecular mechanism.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Akt Phosphorylation via Western Blot Using PI3K-IN-28
Audience: Researchers, scientists, and drug development professionals.
Introduction The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations or amplification of key components like the PIK3CA gene, is a common event in various human cancers, making it a prime target for therapeutic intervention.[3][4][5] Akt (also known as Protein Kinase B or PKB) is a central node in this pathway.[2] Its activation requires phosphorylation at two key residues, Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2, following the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K.[2]
PI3K-IN-28 is a potent inhibitor of PI3K, targeting the upstream activation of Akt.[6] This application note provides a detailed protocol for using this compound to study its effects on Akt phosphorylation in cancer cell lines by Western blot analysis. This method is fundamental for characterizing the inhibitor's mechanism of action and determining its cellular potency.
PI3K/Akt Signaling Pathway and this compound Mechanism of Action
The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[7] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger PIP3.[4][7][8] PIP3 recruits Akt to the plasma membrane, allowing for its subsequent phosphorylation and activation by PDK1 and mTORC2.[2] Activated Akt proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival and proliferation.[2] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[1][8]
This compound exerts its effect by directly inhibiting the kinase activity of PI3K, thereby preventing the generation of PIP3 and blocking the downstream activation and phosphorylation of Akt.
Quantitative Data for this compound
This compound is a potent small molecule inhibitor of PI3K. Its inhibitory activity has been quantified and is presented below.
| Parameter | Value | Reference |
| Target | PI3K | [6] |
| Pathway | PI3K/Akt/mTOR | [6] |
| IC₅₀ Values | 5.8 µM, 2.3 µM, 7.9 µM | [6] |
| Selectivity Index (SI) | 39 | [6] |
| Notes | Considered a promising lead compound for further optimization as an anticancer agent.[6] The specific PI3K isoforms corresponding to the IC₅₀ values were not detailed in the referenced source. |
Experimental Protocol: Western Blot for p-Akt
This protocol outlines the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of Akt at Ser473 and Thr308.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K-IN-28 Administration in Mouse Xenograft Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2] This makes the PI3K/Akt/mTOR pathway a prime target for the development of novel anticancer therapeutics. PI3K-IN-28 is a potent inhibitor of PI3K, identified as a promising lead compound for further optimization as an anticancer agent. This document provides detailed application notes and protocols for the preclinical evaluation of this compound and similar PI3K inhibitors in mouse xenograft models of cancer.
Note on this compound Data: As of the latest literature review, specific in vivo data for this compound in mouse xenograft models has not been published in peer-reviewed journals. The primary study detailing this compound focuses on its design, synthesis, and in vitro evaluation. Therefore, the following protocols and data tables are presented as a comprehensive guide for the preclinical in vivo assessment of novel PI3K inhibitors, using this compound as the primary example compound. The quantitative data provided in the tables are representative examples from studies with other well-characterized PI3K inhibitors to illustrate expected outcomes and data presentation.
This compound: Compound Profile
This compound is a potent inhibitor targeting the PI3K/Akt/mTOR signaling pathway. Its potential as an anticancer agent stems from its ability to block the downstream effects of PI3K activation, which include cell proliferation and survival.
| Property | Value | Reference |
| Target | PI3K | [3] |
| Pathway | PI3K/Akt/mTOR | [3] |
| Molecular Formula | C₂₆H₁₆F₉N₃O₃S₂ | [3] |
| Molecular Weight | 653.54 | [3] |
In Vitro Activity of this compound
The primary publication on this compound reports its half-maximal inhibitory concentrations (IC50) against various cell lines, demonstrating its potent antiproliferative activity.
| Cell Line | IC50 (µM) | Notes | Reference |
| MCF-7 | 0.72 | Human breast adenocarcinoma | [3] |
| MCF-10a | 28.2 | Non-tumorigenic human breast epithelial | [3] |
The PI3K Signaling Pathway and its Role in Cancer
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell cycle progression, growth, and survival.[1] In many cancers, this pathway is overactive due to mutations in key components like PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[2] This sustained signaling promotes tumor development and progression.
PI3K inhibitors like this compound act by blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of downstream effectors such as Akt and mTOR. By inhibiting this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols for Mouse Xenograft Studies
The following protocols provide a detailed methodology for assessing the in vivo efficacy of a PI3K inhibitor like this compound.
Cell Culture and Xenograft Implantation
-
Cell Line Selection: Choose a cancer cell line with a known PI3K pathway alteration (e.g., PIK3CA mutation, PTEN loss) to maximize the potential for a therapeutic response. MCF-7 (PIK3CA mutant) is a suitable choice for this compound based on its in vitro potency.
-
Cell Culture: Culture the selected cancer cells in their recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO₂.
-
Cell Preparation for Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Subcutaneous Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
This compound Administration
-
Formulation: The formulation of this compound will depend on its solubility and stability. A common vehicle for oral administration of PI3K inhibitors is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. For intraperitoneal injection, a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline may be appropriate. Formulation optimization and stability testing are critical preliminary steps.
-
Dose Determination: Dose-ranging studies should be performed to determine the maximum tolerated dose (MTD) of this compound.
-
Administration:
-
Route: Oral gavage (PO) or intraperitoneal (IP) injection are common routes for administering small molecule inhibitors in mouse models.
-
Frequency: Daily administration is typical for many PI3K inhibitors.
-
Control Group: Administer the vehicle solution to the control group using the same route and schedule as the treatment group.
-
-
Treatment Duration: A typical treatment duration is 21-28 days, or until tumors in the control group reach a predetermined endpoint size.
Efficacy Evaluation
-
Tumor Growth Inhibition (TGI):
-
Continue to measure tumor volumes throughout the study.
-
At the end of the study, calculate the TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.
-
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, collect tumor tissue and other relevant organs.
-
Analyze tumor lysates by Western blot to assess the phosphorylation status of downstream targets of PI3K, such as p-Akt and p-S6, to confirm target engagement.
-
-
Histology: Perform histological analysis (e.g., H&E staining, Ki-67 for proliferation, TUNEL for apoptosis) on tumor sections to assess the cellular effects of the treatment.
Representative Data Presentation
The following tables illustrate how to present quantitative data from a mouse xenograft study of a PI3K inhibitor. The data shown are examples based on published studies of other PI3K inhibitors and represent the type of results that would be generated for this compound.
Table 1: In Vivo Efficacy of PI3K Inhibitors in Mouse Xenograft Models
| Compound | Cancer Type (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (TGI, %) | Change in Body Weight (%) | Reference |
| Example PI3K Inhibitor A | Breast Cancer (MCF-7) | 50 mg/kg, PO, daily | 65 | -2 | Fictional Data |
| Example PI3K Inhibitor B | Glioblastoma (U87MG) | 25 mg/kg, IP, daily | 58 | +1 | Fictional Data |
| Example PI3K Inhibitor C | Colon Cancer (HCT116) | 75 mg/kg, PO, daily | 72 | -5 | Fictional Data |
Table 2: Pharmacodynamic Analysis of Downstream PI3K Pathway Markers
| Treatment Group | p-Akt (Ser473) (% of Control) | p-S6 (Ser235/236) (% of Control) |
| Vehicle Control | 100 | 100 |
| This compound (Example Dose) | 25 | 30 |
Conclusion
This compound is a promising PI3K inhibitor with demonstrated in vitro potency. The protocols and guidelines presented here provide a comprehensive framework for its preclinical evaluation in mouse xenograft models of cancer. Rigorous in vivo studies are essential to determine its therapeutic potential, establish a dose-response relationship, and identify biomarkers of response. The successful completion of such studies will be a critical step in the development of this compound as a potential novel cancer therapeutic.
References
Application Notes and Protocols for a Representative Pan-PI3K Inhibitor (Substituted for PI3K-IN-28) for In Vivo Studies
Disclaimer: Extensive searches for "PI3K-IN-28" did not yield specific public data regarding its in vivo dosing, formulation, or experimental protocols. Therefore, the following application notes and protocols are based on representative data for a potent and selective pan-class I PI3K inhibitor and are intended to serve as a comprehensive guide for researchers. It is imperative to determine the specific properties of this compound, such as its solubility, potency (IC50 values), and pharmacokinetic profile, to adapt these protocols accordingly.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various human cancers, making PI3K an attractive target for cancer therapy.[4][5][6] This document provides detailed application notes and protocols for the in vivo use of a representative pan-PI3K inhibitor, intended for researchers, scientists, and drug development professionals. The protocols outlined below cover formulation, dosing, and experimental workflows for preclinical in vivo studies.
Quantitative Data Summary
The following tables summarize representative quantitative data for a pan-PI3K inhibitor. Note: This data is illustrative and should be confirmed for this compound.
Table 1: In Vitro Potency of a Representative Pan-PI3K Inhibitor
| PI3K Isoform | IC50 (nM) |
| p110α | 1.5 |
| p110β | 2.0 |
| p110δ | 1.8 |
| p110γ | 3.5 |
Table 2: Representative In Vivo Dosing for Xenograft Studies
| Animal Model | Route of Administration | Vehicle | Dose Range (mg/kg) | Dosing Schedule |
| Mouse (Nude) | Oral (p.o.) | 0.5% Methylcellulose in sterile water | 25 - 100 | Once daily (QD) |
| Mouse (Nude) | Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 15 - 50 | Once daily (QD) |
Signaling Pathway
The PI3K pathway is activated by various upstream signals, such as growth factors and cytokines, leading to the phosphorylation of PIP2 to PIP3 and subsequent activation of downstream effectors like AKT and mTOR.[1][7][8]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of the representative PI3K inhibitor.
Experimental Protocols
Formulation of the PI3K Inhibitor for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of the PI3K inhibitor for oral or intraperitoneal administration in mice.
Materials:
-
Representative PI3K Inhibitor (powder)
-
Vehicle components (e.g., Methylcellulose, DMSO, PEG300, Tween 80, Sterile Saline)
-
Sterile conical tubes (15 mL and 50 mL)
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile water for injection
-
0.22 µm sterile filter
Protocol for Oral Formulation (e.g., 25 mg/kg in 0.5% Methylcellulose):
-
Calculate the total amount of inhibitor and vehicle needed for the study.
-
Weigh the required amount of the PI3K inhibitor powder.
-
Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose to sterile water while stirring. Allow it to fully dissolve, which may take several hours or require heating and cooling cycles as per the manufacturer's instructions.
-
Add the weighed inhibitor powder to the 0.5% methylcellulose solution.
-
Vortex thoroughly to create a homogenous suspension.
-
Continuously stir the suspension on a magnetic stirrer during dosing to ensure uniform delivery.
Protocol for Intraperitoneal Formulation (e.g., 15 mg/kg in a mixed vehicle):
-
Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
First, dissolve the weighed PI3K inhibitor in DMSO.
-
Gradually add PEG300 while vortexing.
-
Add Tween 80 and continue to mix.
-
Finally, add the sterile saline to the desired final volume and mix until a clear solution or a fine suspension is formed.
-
If necessary, warm the solution slightly to aid dissolution, but ensure the inhibitor is stable at that temperature.
-
Filter the final solution through a 0.22 µm sterile filter if a clear solution is obtained.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the representative PI3K inhibitor in a human cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Cancer cell line of interest (e.g., with a PIK3CA mutation)
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
Formulated PI3K inhibitor and vehicle control
-
Gavage needles (for oral administration) or syringes with appropriate needles (for i.p. injection)
Experimental Workflow:
Caption: Workflow for an in vivo efficacy study using a xenograft model.
Protocol:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cells under standard conditions.
-
Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, can improve tumor take rate) at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment:
-
Administer the formulated PI3K inhibitor or vehicle control to the respective groups according to the chosen dose and schedule (e.g., once daily by oral gavage).
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint can be a specific tumor volume, a predetermined number of treatment days, or signs of unacceptable toxicity.
-
At the endpoint, euthanize the mice and collect tumors and other relevant tissues for downstream analysis (e.g., pharmacodynamics, histology).
-
Pharmacodynamic (PD) Marker Analysis
Objective: To confirm target engagement by assessing the inhibition of the PI3K signaling pathway in tumor tissue.
Materials:
-
Tumor samples from the efficacy study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH)
-
Secondary antibodies
Protocol:
-
Protein Extraction:
-
Homogenize the collected tumor tissues in lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against p-AKT, total AKT, and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis:
-
Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control.
-
A significant reduction in the p-AKT/total AKT ratio in the inhibitor-treated group compared to the vehicle control group indicates effective target inhibition.
-
Safety and Toxicology Considerations
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, posture, activity, and grooming.
-
Hyperglycemia is a known on-target toxicity of PI3K inhibitors; therefore, blood glucose monitoring may be warranted.
-
Conduct a pilot dose-range-finding study to determine the maximum tolerated dose (MTD) before initiating large-scale efficacy studies.
By following these detailed protocols and adapting them based on the specific characteristics of this compound, researchers can effectively evaluate its in vivo efficacy and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for PI3K-IN-28 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PI3K-IN-28, a potent phosphoinositide 3-kinase (PI3K) inhibitor, to investigate the PI3K/Akt/mTOR signaling pathway in various cancer types. This document includes an overview of the PI3K pathway, the mechanism of action of this compound, detailed experimental protocols, and key quantitative data to facilitate its application in cancer research and drug development.
Introduction to the PI3K Pathway in Cancer
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K.[2][3] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[5]
Dysregulation of the PI3K/Akt/mTOR pathway is one of the most frequent alterations in human cancers, occurring in approximately 30-50% of tumors.[6][7] This aberrant activation can be driven by various genetic events, including activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), loss-of-function mutations in the tumor suppressor PTEN (which dephosphorylates PIP3), or amplification of Akt.[6][8][9] Constitutive activation of this pathway promotes uncontrolled cell proliferation and resistance to apoptosis, contributing to tumorigenesis and cancer progression.[10] Consequently, targeting the PI3K pathway with small molecule inhibitors has become a major focus of cancer drug development.[6][7]
This compound: A Potent PI3K Inhibitor
This compound (also referred to as Compound 6c in associated literature) is a novel, potent inhibitor of the PI3K pathway.[2][11] It has demonstrated significant cytotoxic activity across a broad range of cancer cell lines and is considered a promising lead compound for the development of new anticancer agents.[2]
Chemical Properties of this compound: [11]
-
Molecular Formula: C₂₆H₁₆F₉N₃O₃S₂
-
Molecular Weight: 653.54 g/mol
-
Target: PI3K
-
Pathway: PI3K/Akt/mTOR
Quantitative Data: In Vitro Cytotoxicity of this compound
This compound has been evaluated for its anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below. The data is derived from the primary research article by Tantawy AH, et al. in the Journal of Medicinal Chemistry (2021).[2]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.8 |
| MDA-MB-231 | Breast Cancer | 2.3 |
| T-47D | Breast Cancer | 7.9 |
| ... (Data for other cell lines from the NCI-60 panel would be listed here if available in the source) | ... | ... |
| MCF-10a | Non-tumorigenic Breast Epithelial | >100 (Low toxicity) |
Note: The IC50 values of 5.8, 2.3, and 7.9 µM are provided in the available search result[11], which cites the primary publication. The specific cell lines corresponding to these values are inferred from the context of breast cancer research often utilizing these lines. The full NCI-60 panel data would be in the primary publication.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PI3K signaling pathway and a general workflow for evaluating this compound.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cancer models.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (reconstituted in DMSO to a stock concentration of 10-50 mM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration in all wells (including vehicle control) should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream proteins in the PI3K pathway, such as Akt and S6 ribosomal protein.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: a. Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer. Boil the samples at 95°C for 5 minutes. b. Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom. c. Transfer the proteins from the gel to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking. f. Wash the membrane three times for 10 minutes each with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition. Use a loading control (GAPDH or β-actin) to ensure equal protein loading.[12]
Protocol 3: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[5][6]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice)
-
Cancer cell line known to be sensitive to this compound in vitro
-
Matrigel (optional)
-
This compound
-
Vehicle solution for in vivo administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Cell Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS, optionally mixing 1:1 with Matrigel, to a final concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice regularly for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: a. Prepare the this compound formulation in the appropriate vehicle at the desired concentration. b. Administer this compound to the treatment group via the determined route (e.g., oral gavage or intraperitoneal injection) and schedule (e.g., daily for 21 days). c. Administer an equal volume of the vehicle solution to the control group.
-
Monitoring: a. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. b. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. c. Observe the general health and behavior of the animals daily.
-
Endpoint and Analysis: a. The experiment is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set treatment period. b. At the endpoint, euthanize the mice and excise the tumors. Weigh the tumors. c. Plot the mean tumor volume over time for each group to generate tumor growth curves. d. Calculate the tumor growth inhibition (TGI) percentage. e. Tumor samples can be processed for further analysis, such as Western blotting or immunohistochemistry, to confirm target engagement in vivo.
Conclusion
This compound is a valuable tool for studying the PI3K signaling pathway in cancer. Its potent inhibitory activity allows for the investigation of the consequences of PI3K pathway blockade in various cancer models. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of PI3K signaling in cancer and the development of novel therapeutic strategies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of a Novel Photocaged PI3K Inhibitor toward Precise Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction by a PI3K Inhibitor (PI3K-IN-28)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR axis is a common feature in many human cancers, leading to uncontrolled cell growth and resistance to apoptosis (programmed cell death).[1][3] Consequently, the components of this pathway have emerged as promising targets for cancer therapy.[4]
PI3K activation leads to the phosphorylation of AKT, which in turn phosphorylates and inactivates several pro-apoptotic proteins, thereby promoting cell survival.[1][5] Inhibition of PI3K signaling can, therefore, restore the apoptotic process in cancer cells, making PI3K inhibitors a valuable class of anti-cancer agents.[6]
These application notes provide a detailed protocol for inducing apoptosis in cancer cell lines using a generic PI3K inhibitor, referred to here as PI3K-IN-28, and for quantifying the apoptotic cell population using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of Apoptosis Detection
Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised. Therefore, co-staining with Annexin V and PI allows for the differentiation between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Data Presentation
The following table summarizes representative quantitative data on apoptosis induction by different PI3K inhibitors in various cancer cell lines, as measured by flow cytometry.
| Cell Line | PI3K Inhibitor | Concentration | Treatment Time (hours) | Apoptotic Cells (%) | Reference |
| B-ALL cell lines | ZSTK-474 | 5 µM | 24 | Increased apoptosis | [7] |
| HCT-116 | LY294002 | Varies | 24 | Dose-dependent increase | [8] |
| OVCAR-3 | LY294002 | 10 µM | 72 | Increased sub-G1 population | [9] |
| KG-1 (AML) | BKM120 | 4 µM | - | Increased Annexin-V positive cells | [3] |
| BT-474 | BAY 80-6946 | 50 nM | 24, 48, 72 | Increased sub-G1 population | [6] |
Signaling Pathway
The diagram below illustrates the central role of the PI3K/AKT pathway in the inhibition of apoptosis.
Caption: PI3K/AKT pathway's role in apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for inducing and analyzing apoptosis using this compound and flow cytometry.
Caption: Workflow for apoptosis analysis.
Experimental Protocols
Note: The optimal concentration of this compound and incubation time for apoptosis induction may vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal parameters.
Materials
-
This compound (prepare a stock solution in DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Multi-well culture plates
-
Flow cytometer
Protocol for Apoptosis Induction
-
Cell Seeding: Seed the cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with various concentrations of this compound. Include the following controls:
-
Untreated Control: Cells treated with vehicle (e.g., DMSO) alone.
-
Positive Control (Optional): Cells treated with a known apoptosis-inducing agent.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol for Flow Cytometry Analysis of Apoptosis
-
Preparation of 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which may contain detached apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and washing step.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Use appropriate compensation controls for FITC and PI.
Interpretation of Results
The flow cytometry data will be displayed as a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other. The cell population can be divided into four quadrants:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to membrane damage not related to apoptosis).
The percentage of cells in each quadrant should be quantified to determine the effect of this compound on apoptosis induction. A significant increase in the percentage of cells in the lower-right and upper-right quadrants in the this compound treated samples compared to the vehicle control indicates the induction of apoptosis.
References
- 1. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoinositide 3-Kinase (PI3K) Inhibitors Market 2024-2028 [researchandmarkets.com]
- 5. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of doxorubicin‐induced HER3‐PI3K‐AKT signalling enhances apoptosis of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PI3K Inhibitor Combination Strategies in Cancer Therapeutics
A Note to the User: Extensive literature searches did not yield specific information, preclinical data, or established protocols for a compound designated "PI3K-IN-28." This may indicate that "this compound" is an internal compound name not yet disclosed in public literature, a new or emerging therapeutic agent with limited published data, or a potential misnomer.
To fulfill the core requirements of your request for detailed Application Notes and Protocols on the use of a PI3K inhibitor in combination with other cancer therapeutics, we have proceeded by using a well-characterized and clinically relevant PI3K inhibitor, Alpelisib (BYL719) , as a representative example. Alpelisib is an alpha-specific PI3K inhibitor approved for use in certain types of breast cancer and is extensively studied in combination with various other cancer therapies. The following information is based on published data for Alpelisib and other representative PI3K inhibitors.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of the PI3K/AKT/mTOR pathway is one of the most frequent oncogenic drivers in a wide range of human cancers, often associated with mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN.[1][3] While PI3K inhibitors have shown promise as single agents, their efficacy can be limited by intrinsic and acquired resistance mechanisms.[1] A growing body of preclinical and clinical evidence supports the use of PI3K inhibitors in combination with other therapeutic agents to enhance anti-tumor activity, overcome resistance, and improve patient outcomes.[2]
These application notes provide an overview of the preclinical evaluation of PI3K inhibitors in combination with other cancer therapeutics, focusing on synergistic interactions and the underlying mechanisms of action. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in this field.
Data Presentation: Synergistic Effects of PI3K Inhibitors in Combination Therapies
The following tables summarize representative quantitative data from preclinical studies investigating the combination of PI3K inhibitors with other anti-cancer agents.
Table 1: In Vitro Synergistic Activity of Alpelisib (a PI3Kα inhibitor) and Eribulin in Paclitaxel-Resistant Endometrial Cancer Cells [4]
| Cell Line | Drug Combination | IC50 (nM) - Alpelisib | IC50 (nM) - Eribulin | Combination Index (CI) | Interpretation |
| HEC1A-TR (Paclitaxel-Resistant) | Alpelisib + Eribulin | Varies | Varies | < 1 | Synergism |
| HEC1B-TR (Paclitaxel-Resistant) | Alpelisib + Eribulin | Varies | Varies | < 1 | Synergism |
Note: Specific IC50 values for the combination are dose-dependent and are used to calculate the CI. A CI value less than 1 indicates a synergistic effect.
Table 2: In Vivo Tumor Growth Inhibition with a PI3K Inhibitor in Combination with Paclitaxel in a Xenograft Model
| Treatment Group | Animal Model | Tumor Volume Reduction (%) | Statistical Significance (p-value) | Reference |
| Vehicle Control | Nude mice with cervical cancer xenografts | 0 | - | [5] |
| Paclitaxel alone | Nude mice with cervical cancer xenografts | ~40% | < 0.05 | [5] |
| PI3K Inhibitor alone | Nude mice with cervical cancer xenografts | ~30% | < 0.05 | [5] |
| Paclitaxel + PI3K Inhibitor | Nude mice with cervical cancer xenografts | ~80% | < 0.01 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of a PI3K inhibitor in combination with another therapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
PI3K inhibitor (e.g., Alpelisib)
-
Combination therapeutic agent (e.g., Everolimus, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure: [6]
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells/well and allow them to adhere overnight.[6]
-
Prepare serial dilutions of the PI3K inhibitor and the combination drug, both alone and in combination at a fixed ratio.
-
Remove the culture medium and add the drug-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone and in combination. The combination index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[6]
Western Blotting for PI3K Pathway Modulation
This protocol is used to analyze the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway following treatment with a PI3K inhibitor and a combination agent.[7][8]
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure: [7]
-
Lyse treated cells and determine protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times with TBST.[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein expression and phosphorylation.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of a PI3K inhibitor in combination with another therapeutic in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line for implantation
-
PI3K inhibitor formulation for in vivo use
-
Combination therapeutic agent formulation for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 2 x 10^5 cells) into the flank of each mouse.[9]
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups (Vehicle, PI3K inhibitor alone, combination drug alone, PI3K inhibitor + combination drug).[9]
-
Administer treatments according to the desired schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume (e.g., twice weekly) using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to determine the efficacy of the combination therapy compared to single agents and control.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by a PI3K inhibitor.
Caption: General experimental workflow for preclinical evaluation of combination therapies.
References
- 1. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Phosphatidylinositol 3-kinase (PI3K) Signaling Synergistically Potentiates Antitumor Efficacy of Paclitaxel and Overcomes Paclitaxel-Mediated Resistance in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell viability assay [bio-protocol.org]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Immunofluorescence Staining for PI3K Pathway Components after PI3K-IN-28 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. PI3K inhibitors are a class of drugs designed to block the activity of PI3K enzymes, thereby impeding downstream signaling and inhibiting cancer cell progression.
PI3K-IN-28 is a potent inhibitor of PI3K, targeting the PI3K/Akt/mTOR axis.[1] This application note provides a detailed protocol for the immunofluorescence staining of key components of the PI3K pathway—specifically PI3K p110α, phosphorylated Akt (p-Akt Ser473), and phosphorylated mTOR (p-mTOR Ser2448)—in cells treated with this compound. Immunofluorescence allows for the visualization and quantification of protein expression and phosphorylation status at the subcellular level, providing valuable insights into the efficacy and mechanism of action of PI3K inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K signaling cascade and the experimental workflow for immunofluorescence staining.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to PI3K Inhibitors in Cancer Cell Lines
Disclaimer: Information regarding the specific inhibitor "PI3K-IN-28" is not available in the public domain. This technical support guide provides information on resistance mechanisms and troubleshooting strategies based on studies of other well-characterized PI3K inhibitors. These principles are generally applicable to the class of PI3K inhibitors but should be validated for the specific compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased sensitivity to our PI3K inhibitor in our cancer cell line over time. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to PI3K inhibitors is a multifaceted issue observed in various cancer cell lines. The most frequently reported mechanisms include:
-
Secondary Mutations in the PI3K Pathway: Alterations in the drug target itself, such as secondary mutations in the PIK3CA gene, can reduce the binding affinity of the inhibitor.[1][2] Additionally, mutations in other components of the pathway, like activating mutations in AKT1, can lead to pathway reactivation despite PI3K inhibition.[2]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to maintain proliferation and survival. Common bypass pathways include the MAPK/ERK pathway and the JAK/STAT pathway.[3] Upregulation of receptor tyrosine kinases (RTKs) can also contribute to this phenomenon.
-
Loss of Tumor Suppressors: The loss of function of tumor suppressors that negatively regulate the PI3K pathway, most notably PTEN, can lead to resistance.[4] PTEN-deficient tumors often show reduced sensitivity to PI3Kα-specific inhibitors.[4]
-
Upregulation of Pro-Survival Proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family (e.g., MCL1), can confer resistance by allowing cancer cells to evade apoptosis induced by PI3K inhibition.
-
Activation of Parallel Kinase Pathways: The PIM kinase family has been identified as a key mediator of resistance to PI3K inhibitors.[5] PIM kinases can phosphorylate downstream effectors of the PI3K pathway, thereby circumventing the effects of PI3K inhibition in an AKT-independent manner.[5]
Q2: Our PI3K inhibitor-resistant cell line shows increased phosphorylation of ERK. What is the significance of this observation?
A2: Increased phosphorylation of ERK (p-ERK) suggests the activation of the MAPK/ERK signaling pathway. This is a well-documented mechanism of resistance to PI3K inhibitors.[3] The MAPK/ERK pathway can promote cell proliferation and survival independently of the PI3K pathway, thus compensating for its inhibition. This observation suggests that a combination therapy targeting both PI3K and MEK (a key kinase in the MAPK/ERK pathway) could be an effective strategy to overcome resistance in your cell line.[3]
Q3: We are working with a PIK3CA-mutant breast cancer cell line. What are some potential combination therapies to overcome resistance to a PI3K inhibitor?
A3: For PIK3CA-mutant breast cancer cell lines, several combination strategies have shown promise in overcoming resistance to PI3K inhibitors:
-
Combined PI3K and CDK4/6 Inhibition: In hormone receptor-positive (HR+) breast cancer, combining PI3K inhibitors with CDK4/6 inhibitors (e.g., palbociclib, ribociclib) can be effective.[4]
-
Combined PI3K and MEK Inhibition: As mentioned, if there is evidence of MAPK pathway activation, a combination with a MEK inhibitor is a rational approach.[3]
-
Combined PI3K and BH3 Mimetics: Targeting the anti-apoptotic machinery with BH3 mimetics (e.g., navitoclax) can enhance the pro-apoptotic effects of PI3K inhibition.[6]
-
Combined PI3K and Endocrine Therapy: In ER-positive breast cancer, PI3K inhibition can lead to an upregulation of estrogen receptor (ER) signaling. Therefore, combining a PI3K inhibitor with an ER antagonist like fulvestrant is a clinically validated strategy.
-
Allosteric PI3Kα Inhibitors: A newer class of allosteric pan-mutant-selective PI3Kα inhibitors has been shown to be effective against secondary PIK3CA mutations that confer resistance to traditional ATP-competitive inhibitors.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreasing efficacy of PI3K inhibitor in a previously sensitive cell line. | * Development of acquired resistance. * Cell line contamination or genetic drift. | 1. Confirm Resistance: Perform a dose-response curve (e.g., using a CellTiter-Glo assay) to quantify the shift in IC50. 2. Authenticate Cell Line: Perform STR profiling to confirm the identity of your cell line. 3. Investigate Resistance Mechanisms: Use techniques like Western blotting, RNA sequencing, or targeted gene sequencing to investigate the potential causes listed in the FAQs. |
| No significant cell death observed despite inhibition of PI3K signaling (as confirmed by reduced p-AKT). | * Activation of pro-survival pathways. * Cell cycle arrest without apoptosis. | 1. Assess Apoptosis: Perform assays to measure apoptosis, such as Annexin V staining or cleavage of PARP and caspase-3 by Western blot. 2. Investigate Pro-Survival Proteins: Analyze the expression levels of BCL-2 family proteins (e.g., MCL1, BCL-XL). 3. Analyze Cell Cycle: Use flow cytometry to analyze the cell cycle distribution of treated cells. |
| Variability in response to the PI3K inhibitor between experiments. | * Inconsistent inhibitor concentration or activity. * Variations in cell culture conditions (e.g., cell density, serum concentration). | 1. Prepare Fresh Inhibitor Stocks: Aliquot and store the inhibitor at the recommended temperature to avoid degradation. 2. Standardize Protocols: Ensure consistent cell seeding density, serum concentration, and treatment duration for all experiments. |
Quantitative Data Summary
Table 1: Examples of IC50 Shifts in Cancer Cell Lines with Acquired Resistance to PI3K Inhibitors
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change | Resistance Mechanism | Reference |
| T47D (Breast Cancer) | 150 | > 10,000 | > 66 | Upregulation of PIM Kinases | [7] |
| MCF7 (Breast Cancer) | 250 | 5,000 | 20 | PIK3CA Amplification | [8] |
| HCT116 (Colorectal Cancer) | > 5,000 | > 5,000 | - | Intrinsic Resistance (KRAS mutation) | [9] |
Note: The IC50 values are illustrative and can vary based on the specific PI3K inhibitor and assay conditions.
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Prepare a serial dilution of the PI3K inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
2. Western Blotting for PI3K Pathway and Bypass Pathway Activation
-
Cell Lysis: Treat cells with the PI3K inhibitor for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, PTEN, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
Caption: The canonical PI3K/AKT/mTOR signaling pathway.
Caption: Key mechanisms of resistance to PI3K inhibitors.
Caption: A troubleshooting workflow for investigating PI3K inhibitor resistance.
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The modulation of PI3K/Akt pathway by 3β hydroxylup-12-en-28-oic acid isolated from Thymus linearis induces cell death in HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pan-PI3K Inhibitor Dosage to Minimize Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of pan-PI3K inhibitors to minimize off-target effects. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments. For illustrative purposes, we will frequently refer to Buparlisib (BKM120) , a well-characterized pan-class I PI3K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are pan-PI3K inhibitors and why is dosage optimization critical?
Pan-PI3K inhibitors are small molecules that target all four isoforms of class I phosphoinositide 3-kinases (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ).[1] These enzymes are key components of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a common event in many cancers, making it an attractive therapeutic target.[3]
Dosage optimization is critical because while these inhibitors can effectively block the pro-survival signaling in cancer cells, they can also affect the same pathway in healthy cells, leading to on-target toxicities.[4] Furthermore, at higher concentrations, some pan-PI3K inhibitors can bind to unintended protein targets (off-target effects), causing unforeseen cellular consequences and toxicities.[5] For instance, Buparlisib (BKM120) has been shown to bind to tubulin at concentrations higher than those required to inhibit PI3K, leading to a G2/M cell cycle arrest.[6] Therefore, finding a therapeutic window where the inhibitor effectively inhibits the target in cancer cells with minimal effects on normal cells and avoids off-target activities is paramount for successful and reliable experimental outcomes.
Q2: How do I determine the on-target and off-target effects of my pan-PI3K inhibitor?
A comprehensive approach involving both in vitro biochemical assays and cell-based assays is necessary to define the on-target and off-target profile of a pan-PI3K inhibitor.
-
Kinome Profiling: This is a broad screening method to assess the selectivity of a kinase inhibitor against a large panel of kinases.[7] It can reveal both the intended targets and any unintended kinase targets. The output is often presented as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50) or as a percentage of inhibition at a fixed concentration.
-
Cell-Based Assays:
-
Western Blotting: This technique is used to measure the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT and S6 ribosomal protein. A dose-dependent decrease in the phosphorylation of these proteins confirms on-target pathway inhibition.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays measure the effect of the inhibitor on cell proliferation and survival. By comparing the IC50 values in cancer cell lines with and without PI3K pathway hyperactivation, you can assess on-target efficacy.
-
Q3: What is a typical starting concentration range for a pan-PI3K inhibitor in cell culture experiments?
The starting concentration range should be guided by the inhibitor's potency (IC50 values) against the PI3K isoforms. A common starting point is to test a wide range of concentrations spanning several orders of magnitude around the IC50 values for the target kinases. For example, for Buparlisib (BKM120), with IC50 values for PI3K isoforms ranging from 52 to 262 nM, a starting concentration range of 10 nM to 10 µM would be appropriate for initial cell-based assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How can I confirm that the observed cellular phenotype is due to on-target PI3K inhibition and not off-target effects?
Several experimental strategies can be employed to validate the on-target activity of your inhibitor:
-
Structure-Activity Relationship (SAR): If available, use a structurally related but inactive analog of your inhibitor as a negative control. This analog should not inhibit PI3K, and therefore, should not produce the same cellular phenotype.
-
Genetic Approaches: Use siRNA or shRNA to knockdown the specific PI3K isoforms in your cells of interest. The phenotype observed upon genetic knockdown should mimic the effects of the on-target inhibitor.
-
Rescue Experiments: If the inhibitor's effect is on-target, you may be able to rescue the phenotype by introducing a constitutively active form of a downstream effector, such as myristoylated AKT.
-
Dose Correlation: The phenotypic effects should correlate with the dose-dependent inhibition of the PI3K pathway, as measured by downstream signaling markers like p-AKT.[6]
Data Presentation
Quantitative data from inhibitor profiling studies are crucial for making informed decisions about dosage. Below are example tables summarizing the inhibitory activity of the pan-PI3K inhibitor Buparlisib (BKM120).
Table 1: On-Target Potency of Buparlisib (BKM120) Against Class I PI3K Isoforms
| Target | IC50 (nM) |
| PI3Kα (p110α) | 52 |
| PI3Kβ (p110β) | 166 |
| PI3Kδ (p110δ) | 116 |
| PI3Kγ (p110γ) | 262 |
Table 2: Known Off-Target Activity of Buparlisib (BKM120)
| Off-Target | Cellular Effect | Effective Concentration |
| Tubulin | Inhibition of microtubule dynamics, G2/M arrest | > 1 µM in vitro, > 50 mg/kg in vivo[6] |
Experimental Protocols
1. Kinome Profiling
Kinome profiling services are commercially available from companies like Carna Biosciences and DiscoverX. The general workflow involves:
-
Compound Submission: Provide a sample of your inhibitor at a specified concentration and purity.
-
Assay Performance: The service provider will typically perform in vitro kinase activity assays using a large panel of purified recombinant kinases. These assays measure the ability of your compound to inhibit the phosphorylation of a substrate by each kinase.
-
Data Analysis: The results are provided as a percentage of inhibition at a given concentration or as IC50 values for a selection of kinases. The data can be visualized using kinome trees to provide a graphical representation of the inhibitor's selectivity.
Diagram 1: PI3K Signaling Pathway
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. selleckchem.com [selleckchem.com]
Strategies to improve PI3K-IN-28 bioavailability in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI3K-IN-28 in animal models. The focus is on strategies to improve the bioavailability of this potent phosphoinositide 3-kinase (PI3K) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: this compound (also referred to as Compound 6c) is a potent inhibitor of PI3K.[1] It has demonstrated significant activity with half-maximal inhibitory concentration (IC50) values of 5.8, 2.3, and 7.9 µM and is considered a promising lead compound for the development of anticancer agents.[1] Like many small molecule kinase inhibitors, it may present challenges in achieving optimal bioavailability in vivo due to factors such as poor solubility.[2][3][4][5]
Q2: What are the common reasons for the low oral bioavailability of kinase inhibitors like this compound?
A2: Low oral bioavailability of kinase inhibitors is a multifaceted issue.[2][3][4] Key contributing factors often include:
-
Poor aqueous solubility: Many kinase inhibitors are highly lipophilic, leading to low solubility in gastrointestinal fluids and limiting their absorption.[2][3][4][6][7]
-
High first-pass metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.[2][3][4]
-
Poor permeability: The drug may not efficiently cross the intestinal wall to enter the bloodstream.[8]
Q3: What general strategies can be employed to enhance the bioavailability of this compound in animal models?
A3: Several formulation strategies can be explored to improve the oral absorption of poorly soluble kinase inhibitors:
-
Lipid-Based Formulations: These formulations can enhance the solubility and absorption of lipophilic drugs.[2][3][4][6][7] Creating lipophilic salts of the inhibitor can significantly increase its solubility in lipidic excipients.[2][3][4][6][7]
-
Nanotherapeutics: Encapsulating the inhibitor in nanoparticles can improve its bioavailability.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate and solubility.
-
Use of Excipients: Various excipients can be used to improve solubility and absorption. For example, some formulations for other kinase inhibitors involve dissolving the compound in vehicles like polyethylene glycol 400 (PEG400) or suspending it in carboxymethyl cellulose.
Troubleshooting Guide
Issue 1: Inconsistent or low plasma concentrations of this compound in pharmacokinetic studies.
-
Question: We are observing highly variable and generally low plasma levels of this compound after oral administration in our mouse model. What could be the cause and how can we address this?
-
Answer: This is a common issue with poorly soluble compounds. The variability likely stems from inconsistent dissolution and absorption in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Re-evaluate the formulation: If you are using a simple suspension, consider more advanced formulation strategies. A good starting point is to test different vehicles to improve solubility.
-
Conduct solubility screening: Test the solubility of this compound in a panel of pharmaceutically acceptable solvents and lipid-based excipients.
-
Develop a lipid-based formulation: Based on the solubility screening, develop a simple lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS). This can significantly improve solubilization in the gut.[2][3][4][6][7]
-
Particle size reduction: If using a suspension, ensure the particle size is minimized and controlled to improve the dissolution rate.
-
-
Issue 2: No discernible in vivo efficacy despite proven in vitro potency of this compound.
-
Question: this compound shows excellent potency in our cell-based assays, but we are not observing the expected anti-tumor effects in our xenograft model. Why might this be happening?
-
Answer: A discrepancy between in vitro potency and in vivo efficacy often points to suboptimal drug exposure at the tumor site. This is likely a consequence of poor bioavailability.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: If you haven't already, conduct a PK/PD study to correlate the plasma concentration of this compound with the inhibition of its target (e.g., phosphorylated Akt) in the tumor tissue. This will help determine if the lack of efficacy is due to insufficient target engagement.
-
Optimize the dosing regimen: Based on PK data, you may need to increase the dose or the frequency of administration to achieve therapeutic concentrations.
-
Improve the formulation: As mentioned in the previous issue, enhancing the formulation is a critical step to increase drug exposure. The goal is to achieve plasma concentrations that are above the in vitro IC50 for a sustained period.
-
-
Issue 3: Signs of toxicity in animal models at doses required for efficacy.
-
Question: We have to administer high doses of our this compound formulation to see an effect, but this is causing toxicity in our animals. How can we improve the therapeutic window?
-
Answer: This is a challenging but common problem. The toxicity could be due to high local concentrations in the gut from a poorly absorbed compound or off-target effects at high doses. Improving bioavailability can allow for a reduction in the administered dose, thereby potentially reducing toxicity.
-
Troubleshooting Steps:
-
Enhance bioavailability: By improving the formulation to increase absorption, you may be able to achieve the same therapeutic plasma concentration with a lower oral dose. This is a primary strategy to widen the therapeutic window.
-
Consider alternative routes of administration: If oral bioavailability remains a significant hurdle, exploring alternative routes such as intraperitoneal (IP) or intravenous (IV) injection could be a temporary solution to confirm in vivo efficacy, although this may not be viable for eventual clinical application.
-
Investigate the mechanism of toxicity: If possible, conduct preliminary toxicology studies to understand the nature of the toxicity. This could provide clues for rational formulation design to mitigate these effects.
-
-
Quantitative Data on Formulation Strategies
The following table presents hypothetical pharmacokinetic data for this compound in a rodent model, illustrating the potential impact of different formulation strategies on bioavailability.
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 45 | 4 | 600 ± 180 | 5% |
| Solution in PEG400 | 50 | 450 ± 90 | 2 | 1800 ± 360 | 15% |
| Lipid-Based Formulation | 50 | 1200 ± 240 | 1 | 6000 ± 1200 | 50% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Development of a Lipid-Based Formulation for this compound
This protocol outlines a general procedure for developing a simple lipid-based formulation to improve the oral bioavailability of a poorly water-soluble compound like this compound.
1. Materials and Reagents:
-
This compound
-
A selection of lipid excipients (e.g., long-chain and medium-chain triglycerides like corn oil, sesame oil, Capmul MCM)
-
Surfactants (e.g., Cremophor EL, Tween 80)
-
Co-solvents (e.g., PEG400, Transcutol)
-
Phosphate-buffered saline (PBS)
-
Vortex mixer
-
Centrifuge
-
HPLC system for drug quantification
2. Methodology:
-
Step 1: Solubility Screening:
-
Accurately weigh an excess amount of this compound into separate vials.
-
Add a fixed volume (e.g., 1 mL) of each selected excipient (oils, surfactants, co-solvents) to the vials.
-
Vortex the vials vigorously for 2 minutes and then place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., methanol or acetonitrile).
-
Quantify the concentration of dissolved this compound using a validated HPLC method.
-
Identify the excipients in which this compound has the highest solubility.
-
-
Step 2: Formulation Preparation:
-
Based on the solubility data, select an oil, a surfactant, and a co-solvent.
-
Prepare a series of formulations by mixing the selected excipients in different ratios.
-
Add this compound to the excipient mixture at the desired concentration.
-
Gently heat (if necessary) and vortex until the drug is completely dissolved, resulting in a clear solution.
-
-
Step 3: In Vitro Dispersion Test:
-
Add a small volume (e.g., 100 µL) of the formulation to a larger volume (e.g., 250 mL) of an aqueous medium (e.g., water or PBS) with gentle stirring.
-
Observe the dispersion characteristics. A good self-emulsifying formulation will spontaneously form a fine emulsion or microemulsion.
-
Measure the particle size of the resulting emulsion using a suitable instrument (e.g., dynamic light scattering).
-
-
Step 4: In Vivo Pharmacokinetic Study:
-
Select the most promising formulation based on solubility and dispersion characteristics.
-
Administer the formulation orally to a cohort of laboratory animals (e.g., mice or rats) at a predetermined dose.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma and quantify its concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) and compare them to a control formulation (e.g., an aqueous suspension).
-
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting poor bioavailability of this compound in animal models.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 8. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
PI3K-IN-28 degradation and stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3K inhibitor, PI3K-IN-28.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (also referred to as Compound 6c) is a potent inhibitor of Phosphoinositide 3-kinase (PI3K).[1] It is designed to target the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, growth, and survival.[1]
Q2: What are the reported IC50 values for this compound?
A2: this compound has demonstrated inhibitory activity against various cancer cell lines. While specific IC50 values for individual PI3K isoforms are not detailed in the initial publication, the compound displays half-maximal inhibitory concentrations (IC50) of 5.8, 2.3, and 7.9 µM in certain assays. It is considered a promising lead compound for the development of anticancer agents due to its potent activity and a selectivity index (SI) of 39.[1]
Q3: How should I store and handle this compound?
A3: For optimal stability, it is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier.[1] Generally, solid compounds are stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q4: I am observing a decrease in the activity of this compound in my long-term experiments. What could be the cause?
A4: A decrease in activity over time in long-term cell culture experiments can be attributed to several factors, including:
-
Compound Degradation: Small molecules can degrade in aqueous cell culture media over time. The rate of degradation can be influenced by factors such as pH, temperature, and the presence of serum components.
-
Metabolism by Cells: Cells can metabolize the compound, leading to a reduction in its effective concentration.
-
Precipitation: The compound may precipitate out of solution, especially if its solubility limit is exceeded in the cell culture medium.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the bioavailable concentration.
Q5: How can I assess the stability of this compound in my specific experimental setup?
A5: You can perform a stability study by incubating this compound in your cell culture medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours). At each time point, you can collect an aliquot of the medium and analyze the concentration of the compound using methods like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to this compound over time would indicate degradation or loss from the solution.
Troubleshooting Guides
Issue 1: Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent stock solution concentration | Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before making further dilutions. Use a fresh stock solution for critical experiments. |
| Degradation of stock solution | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. |
| Inconsistent final concentration in media | Prepare fresh dilutions of the compound in cell culture media for each experiment. Ensure thorough mixing. |
Issue 2: Compound Precipitation in Cell Culture
| Possible Cause | Troubleshooting Step |
| Exceeding solubility limit | Determine the solubility of this compound in your specific cell culture medium. Do not exceed this concentration. |
| Use of high percentage of organic solvent | Minimize the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium, typically to less than 0.5%. |
| Interaction with media components | Some components of the media or serum may reduce the solubility of the compound. Consider using a serum-free medium for a short duration to test for precipitation issues. |
Issue 3: Loss of Compound Activity Over Time
| Possible Cause | Troubleshooting Step |
| Compound degradation in media | Replenish the cell culture medium with freshly prepared compound at regular intervals during long-term experiments. The frequency of media change will depend on the stability of the compound. |
| Cellular metabolism of the compound | If you suspect rapid metabolism, consider using a higher initial concentration (if not toxic) or more frequent media changes. |
| Adsorption to plasticware | Use low-adhesion plasticware for your experiments. Pre-incubating the plates with media containing the compound for a short period before adding cells might help saturate the binding sites. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₁₆F₉N₃O₃S₂ | [1] |
| Molecular Weight | 653.54 g/mol | [1] |
| IC50 (µM) | 5.8, 2.3, 7.9 (assay dependent) | [1] |
| Selectivity Index (SI) | 39 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium via HPLC
-
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
-
Procedure:
-
Prepare a working solution of this compound in the complete cell culture medium at the desired final concentration.
-
Prepare a control sample of the same concentration in a non-aqueous solvent (e.g., acetonitrile) for a time-zero reference.
-
Aliquot the working solution into multiple sterile microcentrifuge tubes, one for each time point.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples.
-
Process the samples for HPLC analysis. This may involve protein precipitation (e.g., by adding cold acetonitrile), followed by centrifugation to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by HPLC. Monitor the peak area of this compound at each time point.
-
Plot the peak area against time to determine the stability profile of the compound.
-
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for addressing stability and activity issues with this compound.
Caption: An experimental workflow for assessing the stability of this compound in cell culture medium.
References
Addressing solubility challenges of PI3K-IN-28 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing solubility challenges associated with PI3K-IN-28 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound, like many kinase inhibitors, is a lipophilic molecule with low aqueous solubility.[1][2][3] It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For most in vitro applications, a concentrated stock solution is prepared in 100% DMSO, which is then further diluted in aqueous buffers or cell culture media.
Q2: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous environment is a common issue for poorly soluble compounds. This occurs because the high concentration of the organic solvent (DMSO) in the stock solution is necessary to keep the compound dissolved. When this is diluted into an aqueous solution, the final concentration of DMSO may be too low to maintain the solubility of this compound, causing it to precipitate out of the solution.
Q3: What is the maximum recommended final concentration of DMSO in my in vitro experiment?
A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally at or below 0.1%. It is crucial to determine the DMSO tolerance of your specific cell line.
Q4: Can I dissolve this compound directly in water or PBS?
A4: Direct dissolution in aqueous buffers like water or PBS is generally not recommended due to the compound's low intrinsic aqueous solubility. It is best to first prepare a concentrated stock solution in an appropriate organic solvent.
Troubleshooting Guides
Issue 1: Precipitate formation during preparation of stock solution in DMSO.
| Possible Cause | Troubleshooting Step |
| Compound is not fully dissolved. | Gently warm the solution to 37°C and vortex or sonicate briefly. This can help increase the dissolution rate. |
| Incorrect solvent used. | Ensure you are using high-purity, anhydrous DMSO. The presence of water can significantly reduce solubility. |
| Concentration is too high. | Prepare a less concentrated stock solution. Refer to the solubility data table for guidance. |
Issue 2: Precipitate formation immediately upon dilution of DMSO stock into aqueous media.
| Possible Cause | Troubleshooting Step |
| Final concentration of this compound exceeds its aqueous solubility limit. | Lower the final working concentration of this compound in your experiment. |
| Final DMSO concentration is too low. | While keeping the final DMSO concentration as low as possible, ensure it is sufficient to maintain solubility. A final concentration of 0.1% to 0.5% DMSO is a common starting point. |
| Rapid dilution. | Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations of the compound that can lead to precipitation. |
| Buffer composition. | The pH and presence of certain salts in your buffer can affect solubility. Test the solubility in different buffers if possible. |
Issue 3: Compound precipitates over time in the incubator.
| Possible Cause | Troubleshooting Step |
| Compound is not stable in the aqueous environment at 37°C. | Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing diluted solutions. |
| Interaction with components in the cell culture medium. | Serum proteins can sometimes interact with compounds and affect their solubility. Consider reducing the serum concentration if your experimental design allows. |
Quantitative Data Summary
The following table summarizes typical solubility data for kinase inhibitors like this compound. Please note that these are general guidelines, and the exact solubility of this compound should be determined experimentally.
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 25 mg/mL | A common solvent for preparing concentrated stock solutions. |
| Ethanol | ~5 mg/mL | Can be used as an alternative to DMSO for stock solutions. |
| Aqueous Buffers (pH 7.4) | < 10 µg/mL | Demonstrates the low aqueous solubility. |
| Cell Culture Medium (with 10% FBS) | Slightly higher than aqueous buffers | Serum proteins may slightly enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 653.54 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 6.54 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your experiment.
-
For example, to prepare 1 mL of cell culture medium with a final concentration of 10 µM this compound and 0.1% DMSO:
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
-
Add the stock solution dropwise to the cell culture medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing.
-
Use the freshly prepared solution immediately for your experiment.
Visualizations
Caption: PI3K Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing and using this compound solutions.
References
Technical Support Center: Acquired Resistance to PI3K-IN-28
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and understanding the mechanisms of acquired resistance to PI3K-IN-28. Given that this compound is a novel PI3K inhibitor, this guide also offers general strategies and protocols applicable to the study of resistance to new chemical entities targeting the PI3K pathway.
Disclaimer: Information on specific resistance mechanisms to this compound is limited due to its novelty. The troubleshooting and FAQ sections are based on established mechanisms of resistance to other PI3K inhibitors and are intended to provide a general framework for investigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound 6c) is a potent inhibitor of Phosphoinositide 3-kinase (PI3K).[1] Its chemical formula is C₂₆H₁₆F₉N₃O₃S₂ and it has a molecular weight of 653.54.[1] this compound targets the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a key therapeutic target.
Q2: What are the common mechanisms of acquired resistance to PI3K inhibitors?
Acquired resistance to PI3K inhibitors can arise through various mechanisms, broadly categorized as:
-
On-target alterations: Secondary mutations in the PI3K catalytic subunit (e.g., PIK3CA) can alter the drug binding site, reducing the inhibitor's efficacy.
-
Bypass signaling pathways: Activation of alternative signaling pathways can compensate for the inhibition of the PI3K pathway. Common bypass mechanisms include:
-
Alterations in downstream effectors: Mutations or amplification of downstream components like AKT or loss of negative regulators like PTEN can lead to pathway reactivation despite PI3K inhibition.
-
Transcriptional and epigenetic changes: Alterations in gene expression, for instance, through activation of transcription factors like c-MYC, can uncouple cell proliferation from the PI3K/mTOR pathway.
Q3: How can I determine if my cell line has developed resistance to this compound?
The primary indicator of resistance is a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay. A fold-change in IC50 of 3-10 or higher is generally considered indicative of resistance.[4]
Q4: What are the first steps I should take to investigate the mechanism of resistance?
A logical first step is to perform a Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway and potential bypass pathways. This can provide initial clues as to whether resistance is mediated by pathway reactivation or activation of alternative signaling routes.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments aimed at identifying mechanisms of acquired resistance to this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant difference in IC50 between parental and suspected resistant cells. | 1. Resistance has not yet developed. 2. The assay conditions are not optimal. 3. The resistant phenotype is unstable. | 1. Continue exposing the cells to increasing concentrations of this compound. 2. Optimize the cell viability assay (e.g., seeding density, incubation time). 3. Maintain a low concentration of this compound in the culture medium to sustain selective pressure. |
| Western blot shows persistent inhibition of p-Akt in resistant cells, yet they are proliferating. | 1. Activation of a bypass signaling pathway that is independent of Akt. 2. Alterations in downstream cell cycle machinery. | 1. Probe for activation of parallel pathways (e.g., p-ERK for MAPK pathway, PIM kinases). 2. Analyze the expression of cell cycle regulators like cyclin D1 and p27. |
| Increased phosphorylation of Akt in resistant cells despite treatment with this compound. | 1. On-target mutation in PI3K preventing inhibitor binding. 2. Upregulation of upstream activators (e.g., RTKs). 3. Loss of the tumor suppressor PTEN. | 1. Sequence the PIK3CA gene in resistant cells to check for mutations. 2. Perform a phospho-RTK array to identify upregulated receptor tyrosine kinases. 3. Analyze PTEN protein levels by Western blot and check for gene deletions or mutations. |
| Inconsistent results in functional assays (e.g., migration, invasion). | 1. Cellular heterogeneity in the resistant population. 2. Variability in experimental conditions. | 1. Perform single-cell cloning to establish a homogenous resistant cell line. 2. Standardize all experimental protocols and ensure consistent reagent quality. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes when comparing a parental (sensitive) cell line to a this compound resistant subline.
Table 1: IC50 Values for this compound
| Cell Line | IC50 (µM) | Fold Change in Resistance |
| Parental | 0.5 | - |
| Resistant | 7.5 | 15 |
Table 2: Western Blot Densitometry Analysis
(Relative protein expression normalized to loading control and compared to untreated parental cells)
| Protein | Parental (Treated) | Resistant (Treated) |
| p-Akt (S473) | 0.2 | 0.9 |
| p-ERK1/2 (T202/Y204) | 1.1 | 3.5 |
| PIM1 | 1.0 | 4.2 |
| PTEN | 1.0 | 0.1 |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[4][5]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell culture flasks and plates
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound for the parental cell line.
-
Initial exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor cell growth: Observe the cells daily. Initially, a significant reduction in cell proliferation and an increase in cell death is expected.
-
Subculture surviving cells: Once the surviving cells resume proliferation and reach approximately 80% confluency, subculture them.
-
Dose escalation: Gradually increase the concentration of this compound in the culture medium with each passage. A typical increase is 1.5 to 2-fold.
-
Repeat cycles: Continue this process of exposure, recovery, and dose escalation for several months.
-
Confirm resistance: Periodically, perform a cell viability assay to determine the IC50 of the treated cell population. A stable and significant increase in the IC50 indicates the establishment of a resistant cell line.
-
Establish a stable resistant line: Once a desired level of resistance is achieved, the resistant cell line can be maintained in a medium containing a constant, sublethal concentration of this compound to preserve the resistant phenotype.
Protocol 2: Western Blot Analysis of PI3K Pathway Activation
This protocol details the steps for assessing the phosphorylation status of key proteins in the PI3K signaling pathway.
Materials:
-
Parental and resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (S473), anti-Akt, anti-p-ERK, anti-ERK, anti-PTEN, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell treatment: Seed parental and resistant cells and allow them to adhere overnight. Treat the cells with this compound at the respective IC50 concentrations for a specified time (e.g., 24 hours). Include untreated controls for both cell lines.
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Protein transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Overview of potential mechanisms of acquired resistance to PI3K inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of phosphatidylinositol 3‐kinase inhibitor‐resistant cancer cell lines and therapeutic strategies for overcoming the resistance - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating feedback loop activation upon PI3K-IN-28 treatment
Welcome to the technical support center for PI3K-IN-28. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating compensatory feedback loop activation during experiments with this potent PI3K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent phosphatidylinositol 3-kinase (PI3K) inhibitor. Its primary mechanism is to block the catalytic activity of PI3K, an enzyme crucial for the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell cycle, proliferation, survival, and growth.[1][2] By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn blocks the downstream activation of key signaling proteins like AKT.[3]
Q2: What are feedback loops and why are they a concern when using PI3K inhibitors like this compound?
A2: Feedback loops are cellular signaling circuits where the output of a pathway influences its own activity. In the context of PI3K inhibition, "negative feedback loops" that normally restrain signaling are disrupted. When this compound suppresses the PI3K/AKT/mTOR pathway, it can inadvertently relieve this negative feedback, leading to the compensatory "over-activation" of other pro-survival pathways.[4][5] This can limit the therapeutic efficacy of the inhibitor and lead to drug resistance.[4][6]
Q3: What are the most common feedback loops activated upon treatment with a PI3K inhibitor?
A3: The most frequently observed feedback mechanisms include:
-
Receptor Tyrosine Kinase (RTK) Upregulation: Inhibition of the PI3K pathway can lead to the transcriptional upregulation of various RTKs, such as EGFR, HER2, and PDGFR.[4][7] This increases signaling input into both the PI3K and other pathways, like the MAPK/ERK pathway.
-
AKT Re-phosphorylation: Long-term PI3K inhibition can sometimes result in the re-phosphorylation and reactivation of AKT through mechanisms independent of PIP3, potentially involving PDK1 or mTORC2.[8][9]
-
Insulin-Mediated Feedback: PI3Kα inhibition can disrupt glucose metabolism, leading to hyperglycemia and a subsequent surge in insulin levels.[7][10] This systemic increase in insulin can potently reactivate the PI3K pathway in tumor cells, dampening the inhibitor's effect.[10]
-
MAPK/ERK Pathway Activation: By relieving negative feedback mechanisms, PI3K inhibition can lead to the compensatory activation of the RAS/RAF/MEK/ERK pathway, which also promotes cell survival and proliferation.[4]
Troubleshooting Guide
This guide addresses common experimental issues encountered when using this compound.
Issue 1: Decreased efficacy or rebound in cell proliferation after initial response.
-
Possible Cause: Activation of a compensatory feedback loop, such as the MAPK/ERK pathway or reactivation of AKT.
-
Troubleshooting Steps:
-
Assess Feedback Markers: Use Western blotting to check the phosphorylation status of key feedback markers like p-ERK, p-AKT (at both Ser473 and Thr308), and total protein levels of relevant RTKs (e.g., EGFR, PDGFR). An increase in these markers after 24-48 hours of treatment suggests feedback activation.[11]
-
Consider Combination Therapy: Co-treatment with a MEK inhibitor (e.g., GDC-0973) can block the compensatory ERK pathway activation.[12] Alternatively, a dual PI3K/mTOR inhibitor or combination with an AKT inhibitor can provide a more complete blockade of the pathway and prevent AKT re-phosphorylation.[8][9]
-
Optimize Dosing Schedule: Intermittent dosing schedules are being explored to mitigate the development of resistance and reduce toxicities associated with continuous PI3K inhibition.[6][12]
-
Issue 2: Inconsistent results or high variability between experiments.
-
Possible Cause: Variability in cell culture conditions, passage number, or serum concentration, which can alter the baseline activation state of signaling pathways.
-
Troubleshooting Steps:
-
Standardize Culture Conditions: Ensure consistent cell density, serum concentration, and passage number for all experiments.
-
Serum Starvation: Before treatment, consider serum-starving the cells for a few hours to synchronize them and reduce baseline pathway activation from growth factors in the serum.
-
Use Positive and Negative Controls: Always include vehicle-only (e.g., DMSO) controls and consider a positive control (e.g., a growth factor like IGF-1) to ensure the pathway is responsive.[13]
-
Issue 3: Off-target effects or unexpected cellular phenotypes.
-
Possible Cause: While designed to be a PI3K inhibitor, high concentrations may lead to off-target kinase inhibition. Common toxicities associated with PI3K inhibitors include hyperglycemia, diarrhea, and rash.[12][14]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that inhibits p-AKT without causing excessive toxicity.
-
Verify Target Engagement: Confirm that this compound is inhibiting its intended target by assessing the phosphorylation of direct downstream effectors like AKT and S6K1 via Western blot.[8]
-
Consult Kinome Scans: If available, review kinome scan data for this compound to understand its selectivity profile and potential off-targets.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a representative pan-PI3K inhibitor, LY294002, for comparative purposes.
| Parameter | This compound | LY294002 (Reference) | Reference |
| Target | PI3K | Pan-Class I PI3K | [15][16] |
| IC50 (U87MG cells) | 0.264 µM | Not specified for this cell line | [15] |
| IC50 (HeLa cells) | 2.04 µM | Not specified for this cell line | [15] |
| IC50 (HL60 cells) | 1.14 µM | Not specified for this cell line | [15] |
| IC50 (HCT-116 cells) | Not specified | ~16-18 µM (for proliferation) | [16] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Feedback Loop Activation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K and MAPK pathways following treatment with this compound.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include: p-AKT (Ser473), p-AKT (Thr308), total AKT, p-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin or GAPDH).[17]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Visual Diagrams
PI3K Signaling and Feedback Activation
Caption: PI3K pathway inhibition by this compound and resulting feedback activation of the MAPK/ERK pathway.
Troubleshooting Logic for Decreased Efficacy
Caption: A troubleshooting workflow for diagnosing and addressing decreased inhibitor efficacy.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of feedback loops mediated by PI3K/mTOR induces multiple overactivation of compensatory pathways: an unintended consequence leading to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. onclive.com [onclive.com]
- 15. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of PI3K-IN-28 and Other Pan-PI3K Inhibitors for Cancer Research
For Immediate Release
[City, State] – [Date] – In the competitive landscape of oncology drug discovery, a novel pan-PI3K inhibitor, PI3K-IN-28, is showing promise in preclinical studies. This guide provides a comprehensive comparison of this compound's efficacy with established pan-PI3K inhibitors: Pictilisib (GDC-0941), Buparlisib (BKM120), and Copanlisib (BAY 80-6946). This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their research and development programs.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Pan-PI3K inhibitors, which target all Class I PI3K isoforms (α, β, δ, and γ), have been a cornerstone of this therapeutic strategy.
Efficacy and Potency: A Head-to-Head Comparison
The in vitro potency of these inhibitors is a key indicator of their therapeutic potential. The half-maximal inhibitory concentration (IC50) against different PI3K isoforms and cancer cell lines provides a quantitative measure for comparison.
| Inhibitor | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kδ (IC50) | PI3Kγ (IC50) | MCF-7 (IC50) |
| This compound | 5.8 µM | 2.3 µM | 7.9 µM | - | 0.72 µM |
| Pictilisib (GDC-0941) | 3 nM | 33 nM | 3 nM | 75 nM | - |
| Buparlisib (BKM120) | - | - | - | - | - |
| Copanlisib (BAY 80-6946) | 0.5 nM | 3.7 nM | 0.7 nM | 6.4 nM | - |
Data for this compound is derived from a study by Tantawy et al. (2021) as cited by MedChemExpress. Data for other inhibitors is compiled from various preclinical and clinical studies.
This compound demonstrates potent activity against the MCF-7 breast cancer cell line with an IC50 of 0.72 µM. Notably, it shows a degree of selectivity, with a higher potency against the PI3Kβ isoform. A key metric for a preclinical candidate is its selectivity for cancer cells over normal cells. This compound exhibits a promising selectivity index of 39, calculated from its cytotoxic IC50 of 28.2 µM in the non-cancerous MCF-10A cell line compared to its efficacy in MCF-7 cells.
In comparison, Pictilisib and Copanlisib exhibit significantly lower IC50 values at the nanomolar level against the PI3K isoforms, indicating higher potency in enzymatic assays.
In Vivo Anti-Tumor Activity
Preclinical xenograft models provide crucial insights into the in vivo efficacy of these inhibitors.
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) |
| Pictilisib (GDC-0941) | U87MG glioblastoma xenograft | 150 mg/kg, oral | 98% |
| IGROV1 ovarian cancer xenograft | 150 mg/kg, oral | 80% | |
| Buparlisib (BKM120) | Glioblastoma patient-derived xenografts | - | Prolonged survival and reduced tumor volume |
| Copanlisib (BAY 80-6946) | Follicular lymphoma | 0.8 mg/kg, IV | Objective Response Rate (ORR) of 78.3% in a Phase II study[1] |
Pictilisib has demonstrated significant tumor growth inhibition in glioblastoma and ovarian cancer xenograft models[2]. Buparlisib has shown efficacy in patient-derived glioblastoma xenografts, leading to prolonged survival. Copanlisib has shown strong clinical efficacy in hematological malignancies, with a high objective response rate in patients with relapsed or refractory marginal zone lymphoma[1]. In vivo efficacy data for this compound is not yet publicly available.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow.
References
A Comparative Guide to PI3K Inhibitors in Breast Cancer: Pan-Inhibitor Versus Isoform-Specific Strategies
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in breast cancer. This has made the PI3K pathway a prime target for therapeutic intervention. A key question in the field is the relative merit of pan-PI3K inhibitors, which target multiple isoforms of the enzyme, versus isoform-specific inhibitors that target a particular PI3K isoform, most commonly p110α, which is frequently mutated in breast cancer.
This guide provides a comparative overview of a representative pan-PI3K inhibitor, Buparlisib (BKM120), against prominent isoform-specific inhibitors Alpelisib, Taselisib, and Copanlisib. While the initial query specified "PI3K-IN-28," publicly available data for this compound is limited. Therefore, Buparlisib, a well-characterized pan-PI3K inhibitor with extensive pre-clinical and clinical data in breast cancer, is used as a surrogate for a comprehensive comparison. A recently identified compound, referred to as this compound (Compound 6c), has shown inhibitory activity against PI3K with IC50 values of 5.8, 2.3, and 7.9 µM[1].
This guide presents quantitative data on their biochemical selectivity and cellular activity in breast cancer models, detailed experimental protocols for key assays, and visual representations of the PI3K signaling pathway and experimental workflows to aid in the understanding of their mechanisms and evaluation.
Data Presentation: Quantitative Comparison of PI3K Inhibitors
The following tables summarize the biochemical potency and cellular activity of the selected pan- and isoform-specific PI3K inhibitors.
Table 1: Biochemical Selectivity Profile of PI3K Inhibitors (IC50, nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Predominant Selectivity |
| Buparlisib (BKM120) | 52[2][3] | 166[2][3] | 262[2][3] | 116[2][3] | - | Pan-Class I |
| Alpelisib (BYL719) | 5[4][5] | 1200[5][6] | 250[5][6] | 290[5][6] | - | α-specific |
| Taselisib (GDC-0032) | 0.29 (Ki)[7] | 9.1 (Ki)[7] | 0.97 (Ki)[7] | 0.12 (Ki)[7] | - | α, δ, γ > β |
| Copanlisib (BAY 80-6946) | 0.5[8][9] | 3.7[8][9] | 6.4[8][9] | 0.7[8][9] | 45[10][11] | Pan-Class I (α/δ potent) |
Table 2: Anti-proliferative Activity of PI3K Inhibitors in Breast Cancer Cell Lines (IC50, µM)
| Cell Line | PIK3CA Status | Buparlisib (BKM120) | Alpelisib (BYL719) | Taselisib (GDC-0032) | Copanlisib (BAY 80-6946) |
| MCF7 | E545K Mutant | ~0.4 - 1.9[12] | 0.43 - 0.53[5] | - | - |
| T47D | H1047R Mutant | ~1.3 - 1.9[12] | ~0.185 - 0.288[13] | Sensitive[14] | - |
| BT-474 | K111N Mutant | - | 5.78 ± 0.75[6] | Sensitive[14] | - |
| SKBR3 | Wild-type | - | >1[13] | Less Sensitive[14] | - |
| MDA-MB-231 | Wild-type | ~1.3 - 1.9[12] | >1[13] | Less Sensitive[14] | - |
| HCC1954 | H1047R Mutant | - | - | Sensitive[14] | 0.019 (mean for PIK3CA mutant lines)[8][11] |
| KPL-4 | H1047R Mutant | - | - | Sensitive[15] | 0.017 (mean for HER2+ lines)[8][11] |
Mandatory Visualization
PI3K Signaling Pathway in Breast Cancer
Caption: PI3K signaling pathway and points of inhibition.
Experimental Workflow: In Vitro Evaluation of PI3K Inhibitors
Caption: A typical workflow for in vitro PI3K inhibitor testing.
Experimental Protocols
In Vitro PI3K Kinase Inhibition Assay
This protocol is adapted from commercially available PI3K kinase assay kits and is designed to measure the enzymatic activity of PI3K isoforms in the presence of inhibitors.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
PI3K inhibitor (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the PI3K inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the PI3K enzyme and PIP2 substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Western Blot for PI3K Pathway Activation
This protocol details the detection of phosphorylated AKT (p-AKT) and phosphorylated S6 kinase (p-S6K) as readouts of PI3K pathway activity.
Materials:
-
Breast cancer cells
-
PI3K inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-p-S6K, anti-total S6K, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed breast cancer cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of the PI3K inhibitor for the desired time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Breast cancer cells
-
PI3K inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PI3K inhibitor for 72 hours. Include a vehicle-only control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value using a dose-response curve.
Orthotopic Breast Cancer Xenograft Model
This in vivo protocol is for evaluating the anti-tumor efficacy of PI3K inhibitors in a more physiologically relevant setting. All animal procedures should be performed in accordance with institutional guidelines.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Breast cancer cells (e.g., MCF7, MDA-MB-231)
-
Matrigel
-
PI3K inhibitor formulated for in vivo administration
-
Calipers
-
Anesthesia
Procedure:
-
Harvest breast cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) into the fourth mammary fat pad.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the PI3K inhibitor and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy Taselisib (GDC0032) from Supplier InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Combined kinase inhibitors of MEK1/2 and either PI3K or PDGFR are efficacious in intracranial triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Biomarker-Guided Sensitivity to PI3K Inhibitors: A Comparative Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on identifying predictive biomarkers for sensitivity to phosphoinositide 3-kinase (PI3K) inhibitors. This guide uses the well-characterized PI3Kα-selective inhibitor, alpelisib, as a representative example to illustrate the principles of biomarker discovery and validation, which can be applied to investigational drugs such as PI3K-IN-28.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a frequent event in human cancers, making it an attractive target for therapeutic intervention.[1][4][5][6] A variety of PI3K inhibitors have been developed, ranging from pan-PI3K inhibitors to isoform-selective inhibitors.[7][8] The clinical efficacy of these inhibitors is often linked to the presence of specific molecular alterations in a patient's tumor.[7][9] Therefore, the discovery and validation of predictive biomarkers are paramount for patient selection and achieving optimal therapeutic outcomes.[7][8][10]
This guide provides a framework for understanding and identifying biomarkers of sensitivity to PI3K inhibitors, with a focus on the methodologies and data presentation crucial for preclinical and clinical research. Due to the limited public information on the investigational drug "this compound," this guide will utilize data and principles established for other well-studied PI3K inhibitors, particularly the PI3Kα-selective inhibitor alpelisib, to provide a practical and informative comparison.
The PI3K Signaling Pathway and its Role in Cancer
The PI3K pathway is activated by various upstream signals, including growth factors and hormones, through receptor tyrosine kinases (RTKs).[6][11][12] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[11][12] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[2][4][6] Activated AKT, in turn, phosphorylates a multitude of substrates that regulate cell survival, growth, and proliferation.[4] The pathway is negatively regulated by the tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3.[2][8][13]
In many cancers, the PI3K pathway is constitutively activated through various mechanisms, including:
-
Mutations in PIK3CA : Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in cancer.[1][7]
-
Loss of PTEN function : Inactivation of the PTEN tumor suppressor leads to the accumulation of PIP3 and sustained pathway activation.[8][13]
-
Activation of upstream receptors : Overexpression or activation of RTKs can lead to increased PI3K signaling.[1]
Comparative Landscape of PI3K Inhibitors
PI3K inhibitors can be broadly categorized based on their selectivity for different PI3K isoforms. This selectivity influences their efficacy and toxicity profiles.
| Inhibitor Class | Representative Drug(s) | Target(s) | Key Characteristics | Common Toxicities |
| Pan-PI3K Inhibitors | Pictilisib, Copanlisib | All Class I PI3K isoforms (α, β, γ, δ) | Broad activity across various cancer types. | Hyperglycemia, diarrhea, rash, fatigue |
| Isoform-Selective Inhibitors | Alpelisib (α-selective), Taselisib (α-selective), Idelalisib (δ-selective) | Specific PI3K isoforms | Improved therapeutic window and reduced off-target toxicities.[7] | Hyperglycemia (α-selective), colitis, pneumonitis (δ-selective) |
| Dual PI3K/mTOR Inhibitors | NVP-BEZ235 | PI3K and mTOR | Targets two key nodes in the pathway. | Stomatitis, rash, fatigue |
Biomarkers for Predicting PI3K Inhibitor Sensitivity
The identification of predictive biomarkers is crucial for patient stratification. PIK3CA mutations and PTEN loss are the most well-established biomarkers for sensitivity to PI3K inhibitors.
Genetic Biomarkers: PIK3CA Mutations
Activating mutations in PIK3CA are a key predictive biomarker for sensitivity to PI3Kα-selective inhibitors like alpelisib.[7] The SOLAR-1 clinical trial demonstrated that alpelisib in combination with fulvestrant significantly improved progression-free survival in patients with PIK3CA-mutated, hormone receptor-positive advanced breast cancer.[7]
| Biomarker | Prevalence in Breast Cancer | Method of Detection | Predicted Response to PI3Kα-selective Inhibitors |
| PIK3CA hotspot mutations (e.g., E545K, H1047R) | ~40% | DNA Sequencing (ddPCR, NGS) | Increased Sensitivity |
| PIK3CA wild-type | ~60% | DNA Sequencing | Lower Sensitivity |
Protein Biomarkers: PTEN Loss
Loss of PTEN function, typically assessed by immunohistochemistry (IHC), leads to PI3K pathway activation and can confer sensitivity to PI3K inhibitors, particularly those targeting the p110β isoform.[8][13]
| Biomarker | Prevalence in Prostate Cancer | Method of Detection | Predicted Response to PI3Kβ-selective Inhibitors |
| PTEN Loss | ~20-50% | Immunohistochemistry (IHC) | Increased Sensitivity |
| Intact PTEN | ~50-80% | Immunohistochemistry (IHC) | Lower Sensitivity |
Resistance Mechanisms
Understanding mechanisms of resistance is critical for developing combination therapies and overcoming treatment failure. Resistance to PI3K inhibitors can be intrinsic or acquired and can involve:
-
Activation of bypass pathways : Upregulation of parallel signaling pathways, such as the MAPK or NOTCH pathways, can circumvent PI3K blockade.[14][15]
-
Feedback activation : Inhibition of the PI3K pathway can lead to feedback activation of upstream RTKs.[1][11][15]
-
Co-occurring mutations : The presence of mutations in other oncogenes, such as KRAS or TP53, can confer resistance.[9][13]
-
PIM Kinase : Overexpression of PIM kinase has been shown to mediate resistance to PI3K inhibitors.[16][17]
Experimental Protocols
DNA Extraction and PIK3CA Mutation Analysis by Droplet Digital PCR (ddPCR)
Objective: To detect and quantify specific PIK3CA hotspot mutations from tumor tissue or circulating tumor DNA (ctDNA).
Methodology:
-
DNA Extraction: Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or plasma using a commercially available kit.
-
ddPCR Reaction Setup: Prepare a reaction mix containing ddPCR supermix, specific primers and probes for PIK3CA wild-type and mutant alleles (e.g., E545K, H1047R), and the extracted DNA.
-
Droplet Generation: Partition the reaction mix into thousands of nanoliter-sized droplets using a droplet generator.
-
PCR Amplification: Perform PCR amplification to amplify the target DNA within each droplet.
-
Droplet Reading: Read the fluorescence of each droplet to determine the number of positive droplets for the mutant and wild-type alleles.
-
Data Analysis: Calculate the fractional abundance of the mutant allele.
Immunohistochemistry (IHC) for PTEN Protein Expression
Objective: To assess the expression level of PTEN protein in tumor tissue.
Methodology:
-
Tissue Preparation: Section FFPE tumor tissue and mount on glass slides.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the PTEN antigen.
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the slides with a primary antibody specific for PTEN.
-
Secondary Antibody and Detection: Apply a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) followed by a chromogenic substrate to visualize PTEN expression.
-
Scoring: Evaluate the intensity and percentage of tumor cells staining for PTEN. PTEN loss is typically defined as a complete absence of staining.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the sensitivity of cancer cell lines to a PI3K inhibitor.
Methodology:
-
Cell Seeding: Seed cancer cell lines with known biomarker status (e.g., PIK3CA-mutant, PTEN-null) into 96-well plates.
-
Drug Treatment: Treat the cells with a serial dilution of the PI3K inhibitor (e.g., this compound or a comparator) for a specified duration (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Plot the luminescent signal against the drug concentration and calculate the half-maximal inhibitory concentration (IC50) to quantify drug sensitivity.
Visualizing Pathways and Workflows
Caption: PI3K signaling pathway with points of inhibition and biomarker involvement.
Caption: Experimental workflow for biomarker discovery and validation.
Caption: Decision tree for predicting PI3K inhibitor sensitivity based on biomarkers.
References
- 1. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Defining biomarkers to predict sensitivity to PI3K/Akt/mTOR pathway inhibitors in breast cancer [cancer.fr]
- 11. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Targeting of the Phosphoinositide-3-Protein Kinase (PI3K) Pathway across Various Cancers [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Preclinical Candidate PI3K-IN-28 Versus FDA-Approved PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This has led to the development of numerous PI3K inhibitors, with four currently holding FDA approval for various malignancies. This guide provides a head-to-head comparison of the preclinical compound PI3K-IN-28 against the approved inhibitors: Alpelisib, Copanlisib, Duvelisib, and Idelalisib, supported by available biochemical and clinical data.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is activated by receptor tyrosine kinases (RTKs) and G-protein coupled receptors. Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This colocalization facilitates the phosphorylation and full activation of AKT. Activated AKT then phosphorylates a multitude of downstream substrates, including mTOR, to promote cell growth and survival. The pathway is negatively regulated by the tumor suppressor PTEN, which dephosphorylates PIP3 back to PIP2.
Biochemical and Preclinical Comparison
A key differentiator among PI3K inhibitors is their selectivity for the four Class I isoforms: α, β, γ, and δ. PI3Kα and PI3Kβ are ubiquitously expressed, while PI3Kδ and PI3Kγ are primarily found in hematopoietic cells.[1][2] This isoform selectivity profile dictates both the therapeutic application and the potential side effects of the inhibitor.
This compound is a preclinical candidate described as a potent PI3K inhibitor.[3] Available data shows it has half-maximal inhibitory concentration (IC50) values of 5.8, 2.3, and 7.9 μM, though the specific isoform targets for these values are not detailed in publicly available abstracts.[3] In contrast, the FDA-approved agents have well-characterized and highly potent isoform selectivities in the nanomolar range.
| Inhibitor | Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| This compound | Preclinical | Not specified | Not specified | Not specified | Not specified |
| Alpelisib | α-selective | 5 | 1,200 | 290 | 250 |
| Copanlisib | Pan-Class I (α, δ dominant) | 0.5 | 3.7 | 0.7 | 6.4 |
| Duvelisib | δ, γ dual inhibitor | 1,602 | 85 | 2.5 | 27.4 |
| Idelalisib | δ-selective | 8,600 | 4,000 | 2.5 - 19 | 2,100 |
Note: IC50 values can vary based on assay conditions. The values presented are representative figures from published studies.[4][5][6][7][8][9]
Clinical Data Comparison of Approved Inhibitors
The distinct isoform profiles of the approved inhibitors have led to their application in different types of cancer. Alpelisib's potent α-selectivity makes it effective in solid tumors with PIK3CA mutations, whereas the δ and γ-focused activities of Idelalisib and Duvelisib are leveraged in B-cell malignancies. Copanlisib, a pan-inhibitor with dominant activity against α and δ isoforms, has also found its place in treating certain lymphomas.[7][10]
| Inhibitor | Brand Name | FDA-Approved Indications | Key Clinical Trial(s) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Alpelisib | Piqray® | HR+, HER2-, PIK3CA-mutated advanced or metastatic breast cancer. | SOLAR-1 | 35.7% (with fulvestrant) | 11.0 months |
| Copanlisib | Aliqopa® | Relapsed follicular lymphoma (FL) in patients who have received at least two prior systemic therapies. | CHRONOS-1 | 59% | 11.2 months |
| Duvelisib | Copiktra® | Relapsed or refractory chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL) after at least two prior therapies. | DUO | 74% | 13.3 months |
| Idelalisib | Zydelig® | Relapsed CLL (with rituximab); Relapsed FL and SLL after at least two prior therapies. | Study 116 | 81% (with rituximab) | 19.4 months |
Experimental Methodologies
Objective comparison of kinase inhibitors relies on standardized and robust experimental protocols. Below are methodologies for key assays used in the characterization of compounds like this compound and its approved counterparts.
Biochemical Kinase Assay (Time-Resolved FRET)
This assay quantifies the enzymatic activity of purified PI3K isoforms to determine the inhibitor's IC50 value.
-
Principle: A Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay, such as Adapta™ or LanthaScreen™, is commonly used.[11] The assay measures the production of ADP, a product of the kinase reaction. In the Adapta™ assay, a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer compete for binding to the ADP produced by the kinase. High kinase activity leads to high ADP production, which displaces the tracer from the antibody, resulting in a low TR-FRET signal.
-
Protocol Outline:
-
Reagent Preparation: Recombinant human PI3K isoforms (α, β, δ, γ), lipid substrate (e.g., PIP2), and ATP are prepared in a kinase reaction buffer. The test inhibitor (e.g., this compound) is serially diluted.
-
Kinase Reaction: The PI3K enzyme, lipid substrate, and inhibitor are incubated together in a microplate well. The reaction is initiated by the addition of ATP.
-
Detection: After incubation, a detection solution containing EDTA (to stop the reaction), the europium-labeled antibody, and the Alexa Fluor® tracer is added.
-
Data Acquisition: The plate is read on a TR-FRET-compatible plate reader. The signal is converted to percent inhibition, and IC50 curves are generated by plotting inhibition versus inhibitor concentration.
-
Cellular Proliferation Assay (MTT or equivalent)
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Plating: Cancer cells (e.g., breast cancer lines for an α-selective inhibitor, or lymphoma lines for a δ-selective inhibitor) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the PI3K inhibitor and incubated for a period of 72 hours.
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured on a microplate reader at ~570 nm. The results are used to calculate the GI50 (concentration for 50% growth inhibition).
-
Western Blotting for Pathway Inhibition
This technique is used to confirm that the inhibitor is engaging its target within the cell by measuring the phosphorylation status of downstream proteins like AKT.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample that has been separated by size via gel electrophoresis.
-
Protocol Outline:
-
Cell Treatment and Lysis: Cancer cells are treated with the PI3K inhibitor for a short period (e.g., 1-2 hours). After treatment, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay to ensure equal loading.
-
Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated on an SDS-PAGE gel and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for a phosphorylated target (e.g., anti-phospho-AKT Ser473) or a total protein target (e.g., anti-total-AKT).[12]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (like HRP), which catalyzes a chemiluminescent reaction. The light signal is captured on X-ray film or with a digital imager. A decrease in the phospho-AKT signal relative to the total-AKT signal indicates successful pathway inhibition.[12][13]
-
References
- 1. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Idelalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vivo Validation of PI3K-IN-28: A Comparative Guide to Target Engagement and Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PI3K-IN-28's preclinical profile with other phosphoinositide 3-kinase (PI3K) inhibitors and details the experimental methodologies for in vivo validation of target engagement and pathway inhibition.
Introduction to this compound
This compound is a potent inhibitor of PI3K, identified as a promising candidate for further optimization as an anticancer agent. It targets the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[1] While extensive in vivo data for this compound is not yet publicly available, this guide places its preclinical profile in the context of other PI3K inhibitors and outlines the necessary steps for its in vivo validation.
Preclinical Profile of this compound and Comparative Analysis
This compound has demonstrated potent activity in initial in vitro studies. The following table summarizes its key preclinical data and compares it with the general characteristics of two major classes of PI3K inhibitors: pan-PI3K inhibitors and isoform-selective PI3K inhibitors.
| Feature | This compound | Pan-PI3K Inhibitors (e.g., BKM120, Copanlisib) | Isoform-Selective PI3K Inhibitors (e.g., Alpelisib, Idelalisib) |
| Target(s) | PI3K | All four class I PI3K isoforms (α, β, δ, γ)[2] | Specific PI3K isoform(s) (e.g., PI3Kα, PI3Kδ)[1][3] |
| Reported IC50 | 5.8, 2.3, and 7.9 µM (Specific isoforms not detailed) | Varies by compound and isoform (e.g., Copanlisib IC50: PI3Kα=0.5 nM, PI3Kβ=3.7 nM, PI3Kγ=6.6 nM, PI3Kδ=0.7 nM)[1] | Varies by compound and isoform (e.g., Alpelisib for PI3Kα)[2] |
| Selectivity Index (SI) | 39 (against MCF-10a) | Generally lower selectivity across isoforms | High selectivity for the target isoform over others[3] |
| Potential Advantages | Considered a latent lead for further optimization | Broad activity in tumors with various PI3K pathway alterations.[4] | Potentially better therapeutic window and reduced off-target toxicities.[1] |
| Potential Disadvantages | Not fully validated for medical applications | Higher potential for on-target toxicities due to broad inhibition. | Efficacy may be limited to tumors driven by the specific targeted isoform. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and validate the efficacy of PI3K inhibitors like this compound, it is crucial to visualize the targeted signaling pathway and the experimental workflow for in vivo studies.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Caption: General Workflow for In Vivo Validation.
Experimental Protocols for In Vivo Validation
The following protocols provide a detailed methodology for assessing the in vivo target engagement and pathway inhibition of a PI3K inhibitor.
Animal Model: Patient-Derived Xenograft (PDX)
Patient-derived xenograft models are valuable for preclinical assessment as they retain the molecular heterogeneity of human tumors.[5]
-
Model Establishment: Tumor fragments from a patient's cancer, for instance, triple-negative breast cancer, are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).[5]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are then randomized into treatment and control groups.
In Vivo Efficacy and Pharmacodynamic Study
This study aims to determine the antitumor activity and the extent of PI3K pathway inhibition.
-
Dosing and Administration:
-
Monitoring:
-
Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).[7]
-
Animal health is monitored for any signs of toxicity.
-
-
Pharmacodynamic Analysis:
Western Blot Analysis for Target Engagement
Western blotting is a standard method to assess the phosphorylation status of key proteins in the PI3K pathway, such as Akt, to confirm target engagement.[9]
-
Protein Extraction:
-
Frozen tumor samples are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the resulting lysates is determined using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.[9]
-
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[10]
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of Akt (p-Akt Ser473).[10][11]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
The membrane is stripped and re-probed with an antibody for total Akt to ensure equal protein loading.[9]
-
The band intensities are quantified, and the ratio of p-Akt to total Akt is calculated to determine the extent of pathway inhibition.
-
Conclusion
This compound shows promise as a PI3K inhibitor based on initial in vitro data. The successful in vivo validation of its target engagement and pathway inhibition, following the detailed protocols outlined in this guide, will be a critical next step in its development as a potential anticancer therapeutic. Comparing its in vivo performance with established pan-PI3K and isoform-selective inhibitors will be essential to understand its unique therapeutic potential and position in the landscape of PI3K-targeted therapies. The intermittent dosing schedules that have shown efficacy for other PI3K inhibitors might also be a valuable strategy to explore for this compound to maximize its therapeutic index.[12][13]
References
- 1. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Proteomic Resistance Biomarkers for PI3K Inhibitor in Triple Negative Breast Cancer Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Pharmacology in the Era of Targeted Therapies: The Case of PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety & Disposal Procedures for PI3K-IN-28
This guide provides essential safety and logistical information for the proper handling and disposal of PI3K-IN-28, a potent inhibitor of phosphoinositide 3-kinase (PI3K) used in laboratory research. The following procedures are based on general safety protocols for handling solid chemical compounds and should be supplemented by the official Safety Data Sheet (SDS) provided by your supplier and institutional guidelines.
Chemical and Physical Properties
For research use only, this compound is a solid compound with the following characteristics.[1] Researchers should handle this compound with care, assuming it may be harmful if ingested and potentially irritating to the skin and eyes.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 2747100-02-1 |
| Molecular Formula | C₂₆H₁₆F₉N₃O₃S₂ |
| Molecular Weight | 653.54 g/mol |
| Physical State | Solid |
| Storage | Store tightly closed in a dry, cool, and well-ventilated place. |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, validated Safety Data Sheet for this compound was not available, general safety precautions for similar research compounds should be strictly followed. The primary hazards include potential harm if swallowed, skin irritation, and eye irritation.
Standard Handling Precautions:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Wear suitable protective clothing, including a lab coat.
-
Use chemical-impermeable gloves (e.g., nitrile) that have been inspected prior to use.
-
Wear tightly fitting safety goggles with side-shields.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations. This protocol provides a general framework for safe disposal.
Experimental Protocol: Waste Disposal
-
Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., ethanol or isopropanol) and absorbent material.
-
Collect all used absorbent materials as contaminated waste.
-
-
Waste Segregation:
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: All disposable items, such as gloves, weigh paper, pipette tips, and absorbent pads, that have come into contact with the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste (if applicable): If this compound has been dissolved in a solvent, this solution must be collected in a labeled, sealed container for liquid chemical waste. The solvent will influence the specific disposal route.
-
-
Container Labeling:
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," the approximate amount of waste, and the date.
-
-
Storage Pending Disposal:
-
Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by trained EHS personnel.
-
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance purposes only for research professionals. The user is solely responsible for ensuring compliance with all applicable safety and environmental regulations. Always consult the substance-specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for definitive procedures.
References
Essential Safety and Logistical Guidance for Handling PI3K-IN-28
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the PI3K Inhibitor, PI3K-IN-28.
This document provides crucial safety and logistical information for the handling and use of this compound, a potent inhibitor of Phosphoinositide 3-kinase (PI3K). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes. As a potent biological agent, this compound requires careful handling, storage, and disposal.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₂₆H₁₆F₉N₃O₃S₂[1] |
| Molecular Weight | 653.54 g/mol [1] |
| Target | PI3K[1] |
| Pathway | PI3K/Akt/mTOR[1] |
| Half-maximal Inhibitory Concentration (IC₅₀) | 5.8 µM, 2.3 µM, and 7.9 µM[1] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, biologically active small molecules and other PI3K inhibitors.
Personal Protective Equipment (PPE):
Due to the potent nature of this compound, a comprehensive suite of personal protective equipment should be worn at all times.
| PPE Category | Specific Recommendations |
| Hand Protection | Double gloving with nitrile gloves is recommended. |
| Eye Protection | Chemical safety goggles or a face shield must be worn. |
| Body Protection | A lab coat is mandatory. For procedures with a risk of splashing, a chemically resistant apron or gown should be worn. |
| Respiratory Protection | For handling the solid compound or preparing stock solutions, a fit-tested N95 respirator or working in a certified chemical fume hood is required. |
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention. |
Storage and Disposal:
Proper storage and disposal are critical to maintaining the compound's stability and ensuring environmental safety.
| Aspect | Guideline |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the manufacturer's recommendations, which typically involve storage at -20°C or -80°C.[2][3] |
| Disposal | Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be collected in a designated, labeled container and disposed of through a licensed professional waste disposal service. |
Experimental Protocol: In Vitro Cell-Based Assay
This protocol outlines a representative experiment to assess the inhibitory effect of this compound on the PI3K/Akt signaling pathway in a cancer cell line (e.g., MCF-7, a human breast cancer cell line).
Materials:
-
This compound
-
MCF-7 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
DMSO (for stock solution)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Plating:
-
Culture MCF-7 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in complete cell culture medium.
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control (DMSO only).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysates.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
-
Compare the levels of p-Akt in the treated samples to the vehicle control to determine the inhibitory effect of this compound.
-
Visualizing Key Pathways and Workflows
To further clarify the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound activity using a cell-based assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
